Mth1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3-methoxyphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-15-6-3-4-9-21(15)26-24(29)20-14-25-22-11-10-18(13-19(22)23(20)28)33(30,31)27-16-7-5-8-17(12-16)32-2/h5,7-8,10-15,21,27H,3-4,6,9H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCILMZPEQSXJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of MTH1 in Oxidative Stress and DNA Damage: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cells are under constant assault from reactive oxygen species (ROS), byproducts of normal metabolic activity and environmental stressors. Elevated ROS levels lead to oxidative stress, a condition that inflicts damage upon cellular components, including the free nucleotide pool, a critical resource for DNA replication and repair. The oxidation of deoxyribonucleoside triphosphates (dNTPs), particularly the conversion of dGTP to 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), poses a significant threat to genomic integrity. The enzyme MutT Homolog 1 (MTH1), a member of the Nudix hydrolase superfamily, serves as a critical "housekeeping" enzyme that sanitizes the nucleotide pool.[1] It hydrolyzes oxidized purine dNTPs, preventing their incorporation into DNA and thereby averting mutations and DNA damage.[2] Cancer cells, characterized by high levels of ROS and a dependency on rapid proliferation, exhibit a heightened reliance on MTH1 for survival.[3][4][5] This "non-oncogene addiction" makes MTH1 an attractive therapeutic target.[3][6] This guide provides an in-depth examination of MTH1's function, its role in cancer biology, the rationale for its therapeutic inhibition, and key experimental protocols for its study.
Introduction: Oxidative Stress and the Threat to Genomic Integrity
Reactive oxygen species (ROS), including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH), are key mediators in cellular signaling but can become destructive at high concentrations.[7] Cancer cells frequently exhibit elevated ROS levels due to hyperactivated oncogenic signaling and altered metabolism, leading to a state of chronic oxidative stress.[3][4][8] This environment promotes damage to both DNA directly and to the free pool of dNTPs.[9][2]
Guanine is the most susceptible DNA base to oxidation due to its low redox potential.[7] Its oxidized form, 8-oxo-7,8-dihydroguanine (8-oxoG), is a highly mutagenic lesion. When present in the DNA template, it can mispair with adenine during replication, leading to G:C to T:A transversion mutations.[9] Perhaps more insidiously, when dGTP in the nucleotide pool is oxidized to 8-oxo-dGTP, it can be readily incorporated into newly synthesized DNA by polymerases, creating the same mutagenic potential.[7][10][11]
MTH1: The Guardian of the Nucleotide Pool
Molecular Structure and Function
The human MTH1 protein (also known as NUDT1) is encoded by a gene on chromosome 7p22.[12] It is a Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase, characterized by a conserved 23-residue "Nudix box" that is essential for its catalytic activity. MTH1's primary biological function is to sanitize the dNTP pool by hydrolyzing oxidized purine nucleoside triphosphates.[1][2]
Mechanism of Action: Sanitizing Oxidized dNTPs
MTH1's main substrates are 8-oxo-dGTP and 2-hydroxy-dATP (2-OH-dATP).[13] It acts as a pyrophosphatase, hydrolyzing these damaged triphosphates into their corresponding monophosphate forms (8-oxo-dGMP and 2-OH-dAMP).[11] DNA polymerases cannot utilize nucleoside monophosphates, effectively preventing the incorporation of these damaged bases into the DNA strand.[5][11] This cleansing action is a critical first line of defense against the mutagenic consequences of oxidative stress.[10] In the absence of MTH1 function, oxidized dNTPs accumulate and are incorporated into DNA, leading to DNA damage, strand breaks, and ultimately, cell death.[2][14][15]
The Role of MTH1 in Cancer Biology
Upregulation in Tumors and "Non-Oncogene Addiction"
MTH1 expression is frequently elevated in various tumor tissues compared to adjacent normal tissues.[4] While MTH1 is largely non-essential for normal, unstressed cells, cancer cells become highly dependent on it to cope with their intrinsically high levels of oxidative stress.[12][7] This dependency is termed "non-oncogene addiction," where cancer cells rely on a protein that is not a canonical oncogene for their survival and proliferation.[6][14] Consequently, inhibiting MTH1 is selectively lethal to cancer cells while sparing normal cells.[3][6]
MTH1 and Regulation of Signaling Pathways
Recent research has uncovered connections between MTH1 and key oncogenic signaling pathways.
-
RAS-Driven Cancers: Oncogenic RAS signaling induces oxidative stress, making RAS-mutated cancers particularly reliant on MTH1 to prevent DNA damage and senescence.[5][15] MTH1 expression helps maintain high levels of the RAS oncoprotein and supports the pro-tumorigenic phenotype.[5][15]
-
PI3K/AKT and MAPK Pathways: In non-small cell lung cancer (NSCLC), MTH1 has been shown to enhance the activity of the PI3K/AKT and MAPK pathways.[12][7] This promotes epithelial-mesenchymal transition (EMT), thereby increasing the proliferative and invasive capabilities of cancer cells.[7]
Involvement in Mitosis and Drug Resistance
Beyond nucleotide pool sanitation, MTH1 has been identified as having a role in mitotic progression. It has been shown to bind to tubulin and is required for correct spindle assembly, helping to suppress ROS generation during mitosis.[16] Furthermore, MTH1 is implicated in tumor drug resistance. For example, silencing the MTH1 gene in breast cancer cells increased their sensitivity to gemcitabine.[7]
MTH1 as a Therapeutic Target
The Rationale for MTH1 Inhibition
The discovery of cancer's addiction to MTH1 provides a strong rationale for its inhibition as a therapeutic strategy.[14] By blocking MTH1's enzymatic activity, inhibitors can cause the accumulation of oxidized dNTPs, which are then incorporated into the DNA of rapidly dividing cancer cells.[2] This leads to irreparable DNA damage and selective cancer cell death.[2][6] This approach is synergistic with ROS-inducing agents, as combining an MTH1 inhibitor with a low-dose ROS-inducing agent can enhance the loading of 8-oxoG into DNA and suppress tumor growth.[17]
Development and Classes of MTH1 Inhibitors
Several small-molecule MTH1 inhibitors have been developed. These first-in-class Nudix hydrolase inhibitors potently and selectively inhibit MTH1 in cells.[2] Early and well-studied examples include TH287, TH588, and its orally available analogue TH1579 (Karonudib).[2][18]
Quantitative Data on MTH1 Inhibitors
The potency of MTH1 inhibitors is a critical parameter in their development. The table below summarizes publicly available data for several key compounds.
| Inhibitor | Type | Target | IC₅₀ (nM) | Cell-Based Effect | Reference(s) |
| TH588 | Small Molecule | MTH1 | ~7 | Induces DNA damage, cytotoxicity in cancer cells | [2][14] |
| TH287 | Small Molecule | MTH1 | ~5 | Induces DNA damage, cytotoxicity in cancer cells | [2][14] |
| (S)-crizotinib | Small Molecule | MTH1 | 7.2 | Induces DNA damage, suppresses tumor growth | [6] |
| TH1579 (Karonudib) | Small Molecule | MTH1 | <1 | Potent, selective, orally available, anti-cancer properties | [18] |
| AZ19 | Small Molecule | MTH1 | 25 | Potent and selective inhibitor | [9] |
| Nilotinib | Repurposed Drug | MTH1 / TKI | 37,200 (37.2 µM) | Binds and inhibits MTH1 activity | [19] |
Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.
Challenges and Controversies
While the initial findings were promising, the field has faced some controversy. Some studies using structurally distinct, highly selective inhibitors failed to replicate the cancer-killing phenotype, suggesting that the effects of the first-generation compounds might be partially due to off-target cytotoxic effects.[9][4] This highlights the critical need for rigorous target validation and the development of clean, highly selective chemical probes to fully elucidate the therapeutic potential of MTH1 inhibition.[9]
Key Experimental Protocols for MTH1 Research
MTH1 Enzyme Activity Assay
This biochemical assay measures the ability of a compound to inhibit MTH1's hydrolase activity.
-
Principle: The assay detects the inorganic pyrophosphate (PPi) generated when MTH1 hydrolyzes its substrate, 8-oxo-dGTP.[9]
-
Methodology:
-
Recombinant human MTH1 protein is incubated with the test inhibitor at various concentrations in an appropriate buffer.
-
The enzymatic reaction is initiated by adding the substrate, 8-oxo-dGTP.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and a detection reagent (e.g., a fluorescent probe that binds to PPi) is added.
-
The signal (e.g., fluorescence) is measured, which is proportional to the amount of PPi produced and thus to MTH1 activity.
-
Data are normalized to controls (no inhibitor) to calculate percent inhibition and determine the IC₅₀ value.
-
Detection of Oxidative DNA Damage (8-oxoG)
This method quantifies the incorporation of oxidized guanine into cellular DNA following MTH1 inhibition.
-
Principle: Utilizes an antibody specific to the 8-oxoG lesion for detection via immunofluorescence or a modified comet assay.[18]
-
Methodology (Immunofluorescence):
-
Culture cells on coverslips and treat with the MTH1 inhibitor or vehicle control.
-
Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).
-
Treat with RNase to eliminate signal from RNA oxidation.
-
Denature the DNA (e.g., with HCl) to expose the bases.
-
Incubate with a primary antibody specific for 8-oxoG.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image using fluorescence microscopy and quantify the fluorescence intensity of 8-oxoG staining within the nucleus.
-
Assessing DNA Strand Breaks (Comet Assay)
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks.
-
Principle: Damaged DNA containing strand breaks migrates further in an electric field than intact DNA. Cells are embedded in agarose, lysed, and subjected to electrophoresis. The resulting "comet" shape, with a head of intact DNA and a tail of damaged DNA, is visualized and quantified.[16]
-
Methodology:
-
Treat cells with the MTH1 inhibitor.
-
Embed the harvested cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt, detergent-based solution to remove membranes and proteins, leaving behind the nucleoid.
-
(Optional for specific lesion detection) Incubate slides with lesion-specific enzymes like OGG1 to convert 8-oxoG sites into strand breaks.
-
Subject the slides to electrophoresis in an alkaline buffer, which denatures the DNA and allows broken strands to migrate.
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize comets using a fluorescence microscope and quantify the tail moment (tail length × percentage of DNA in the tail) using imaging software.
-
Measuring Target Engagement in Cells (CETSA)
The Cellular Thermal Shift Assay (CETSA) verifies that a drug binds to its intended target protein within the complex cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[18]
-
Methodology:
-
Treat intact cells or cell lysates with the MTH1 inhibitor or vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Analyze the amount of soluble MTH1 remaining at each temperature using Western blotting or mass spectrometry.
-
A successful inhibitor will cause a shift in the melting curve, meaning more MTH1 protein remains soluble at higher temperatures compared to the vehicle-treated control.
-
Conclusion and Future Perspectives
MTH1 is a critical enzyme that safeguards genomic integrity by sanitizing the nucleotide pool of mutagenic oxidized dNTPs.[12][7] Its heightened importance in cancer cells, which exist in a state of chronic oxidative stress, establishes MTH1 as a compelling "non-oncogene addiction" target for cancer therapy.[3][6] While the therapeutic landscape has been complicated by questions surrounding the specificity of early inhibitors, the fundamental biological rationale remains strong.[9][4]
Future research should focus on developing next-generation inhibitors with impeccable selectivity to definitively validate MTH1's role and therapeutic potential. Furthermore, identifying predictive biomarkers to determine which tumors are most dependent on MTH1 function will be crucial for clinical success. The strategy of combining MTH1 inhibitors with ROS-inducing chemotherapies or radiation presents a promising avenue to enhance efficacy and overcome resistance.[7][17] A deeper understanding of MTH1's role in signaling and mitosis may yet uncover new therapeutic vulnerabilities to exploit.[16] Ultimately, targeting the MTH1-mediated DNA damage response pathway remains a promising and innovative strategy in the development of targeted cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 8. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTH1 as a nucleotide pool sanitizing enzyme: Friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTH1 inhibition synergizes with ROS-inducing agents to trigger cervical cancer cells undergoing parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repurposing FDA-Approved Drugs to Target MTH1 for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Initial Characterization of the MTH1 Inhibitor TH588
Disclaimer: No publicly available information was found for a compound specifically named "Mth1-IN-2". This guide will therefore focus on the well-characterized and scientifically significant MTH1 inhibitor, TH588 , as a representative molecule to fulfill the prompt's requirements for a detailed technical overview.
Audience: Researchers, scientists, and drug development professionals.
Introduction
MutT Homologue 1 (MTH1), also known as NUDT1, is a crucial enzyme in the Nudix hydrolase superfamily responsible for sanitizing the cellular nucleotide pool.[1] It hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA and the subsequent genomic instability.[1] Cancer cells, characterized by a high metabolic rate and increased production of reactive oxygen species (ROS), exhibit a greater reliance on MTH1 to mitigate oxidative stress and maintain viability.[1][2] This dependency has positioned MTH1 as a promising therapeutic target in oncology.
TH588 was one of the first potent and selective small-molecule inhibitors of MTH1 to be developed.[3][4] Its discovery spurred significant research into the therapeutic potential of MTH1 inhibition, although its precise mechanism of action has been the subject of evolving scientific understanding. This guide provides a comprehensive summary of the initial characterization of TH588, including its biochemical and cellular activities, proposed mechanisms of action, and the experimental protocols used for its evaluation.
Quantitative Data
The following tables summarize the key quantitative data reported for TH588.
Table 1: In Vitro Inhibitory Activity of TH588
| Target | Assay Type | IC50 (nM) | Reference(s) |
| MTH1 (NUDT1) | Biochemical Assay | 5 | [3][4] |
Table 2: Cellular Antiproliferative Activity of TH588
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Incubation Time | Reference(s) |
| U2OS | Osteosarcoma | Cell Viability | 1.38 | 7-10 days | [4] |
| HeLa | Cervical Cancer | Cell Viability | 0.83 | 7-10 days | [4] |
| MDA-MB-231 | Breast Cancer | Cell Viability | 1.03 | 7-10 days | [4] |
| MCF-7 | Breast Cancer | Cell Viability | 1.08 | 7-10 days | [4] |
| SW480 | Colorectal Cancer | Cell Viability | 1.72 | 7-10 days | [4] |
| SW620 | Colorectal Cancer | Cell Viability | 0.80 | 7-10 days | [4] |
| SW480 | Colorectal Cancer | CellTiter-Glo | 9.7 | 72 hours | [4] |
Mechanism of Action
The mechanism of action for TH588 is understood to be multifaceted, extending beyond simple MTH1 inhibition. The current model suggests a dual mechanism involving both MTH1-dependent and MTH1-independent effects that converge to induce cancer cell death.
Initially, TH588 was proposed to work by inhibiting MTH1's enzymatic activity, leading to an accumulation of oxidized nucleotides like 8-oxo-dGTP in the dNTP pool.[5] During DNA replication, these damaged bases are incorporated into the genome, causing DNA damage, replication stress, and ultimately, cell death.[2][5]
However, subsequent research has revealed that TH588 also directly modulates microtubule dynamics.[5][6] This MTH1-independent activity leads to a prolonged mitotic arrest.[1][6] The mitotic arrest itself triggers an increase in intracellular ROS, which in turn oxidizes the nucleotide pool.[5] At this stage, the inhibition of MTH1 by TH588 becomes critical, as it prevents the sanitization of these newly oxidized dNTPs. These damaged nucleotides are then incorporated into the DNA during mitotic DNA synthesis, leading to catastrophic DNA damage and cell death.[1][5] This model explains why the cytotoxic effects of TH588 are often linked to mitotic progression.[1][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
MTH1 Inhibition and its Impact on Nucleotide Pool Sanitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Role of MTH1 in Nucleotide Pool Sanitation
Under normal physiological conditions, cellular metabolism generates ROS, which can oxidize dNTPs. The most common and mutagenic of these oxidized nucleotides is 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP). If not removed from the nucleotide pool, 8-oxo-dGTP can be incorporated into DNA by polymerases, leading to G:C to T:A transversion mutations upon subsequent DNA replication.[2][6]
MTH1 functions as a "housekeeping" enzyme, sanitizing the dNTP pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, which cannot be incorporated into DNA.[2][4] This action prevents the accumulation of mutations and maintains genomic stability. Cancer cells often exhibit increased ROS production, leading to a greater reliance on MTH1 to manage the oxidized nucleotide pool and prevent cell death.[3][4]
Mechanism of Action of MTH1 Inhibitors
MTH1 inhibitors are small molecules that bind to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs.[6] This inhibition leads to an accumulation of oxidized nucleotides, such as 8-oxo-dGTP, within the cellular dNTP pool. The increased concentration of these damaged precursors results in their incorporation into the DNA of cancer cells during replication.[7] The presence of oxidized bases in the DNA triggers DNA damage responses, leading to DNA strand breaks and ultimately, cancer cell death.[2][7] Notably, some MTH1 inhibitors, such as TH1579 (Karonudib), have a dual mechanism of action, also affecting microtubule dynamics and inducing mitotic arrest.[5]
Quantitative Data on MTH1 Inhibition
While specific data for Mth1-IN-2 is limited, the following tables summarize representative quantitative data for other potent MTH1 inhibitors.
Table 1: Biochemical Potency of Selected MTH1 Inhibitors
| Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| Tetrahydronaphthyridine 5 | 0.043 | 8-oxo-dGTP | [8] |
| Pyrimidine-2,4,6-triamine 25 | 0.49 | 8-oxo-dGTP | [8] |
| TH588 | 5.0 | 8-oxo-dGTP | [6] |
| TH287 | 0.8 | 8-oxo-dGTP | [6] |
| Karonudib (TH1579) | Not specified | 8-oxo-dGTP | [1] |
Table 2: Cellular Effects of MTH1 Inhibition
| Inhibitor | Cell Line | Effect | Fold Change/Observation | Reference |
| Karonudib (0.5 µM) | BL-41 | Increased 8-oxo-dGTP incorporation | Significant increase in comet tail moment in modified comet assay | [1] |
| MTH1 shRNA | U2OS | Increased 8-oxo-rGTP levels | Not statistically significant | [8] |
| MTH1 shRNA | SW480 | Increased 8-oxo-dGTP levels | Not statistically significant | [8] |
| MTH1 inhibitor 37 | U2OS | 8-oxo-dGTP levels | No significant increase | [8] |
Note: The lack of a significant increase in oxidized nucleotide levels in some studies may be due to the sensitivity of the detection methods and the transient nature of these molecules.
Experimental Protocols
Measurement of 8-oxo-dGTP Levels by HPLC-ECD
This protocol describes the quantification of 8-oxo-dGTP in cell extracts using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 50 mM sodium phosphate, 10% methanol, pH 5.5)
-
8-oxo-dGTP standard
Procedure:
-
Cell Lysis and DNA Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in lysis buffer containing proteinase K at 50°C.
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate DNA with cold ethanol and wash the pellet.
-
Resuspend the DNA pellet in nuclease-free water.
-
-
DNA Digestion:
-
Denature DNA by heating at 100°C for 3 minutes, then rapidly cool on ice.
-
Digest the DNA to nucleosides by incubating with nuclease P1 at 37°C.
-
Further dephosphorylate the sample by adding alkaline phosphatase and incubating at 37°C.
-
-
HPLC-ECD Analysis:
-
Filter the digested sample through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the nucleosides on a C18 column using an isocratic elution with the mobile phase.
-
Detect 8-oxo-dG using the electrochemical detector set at an appropriate potential (e.g., +600 mV).
-
Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve generated with known concentrations of 8-oxo-dGTP.
-
Modified Comet Assay for 8-oxo-dG Detection
This assay, also known as the Fpg-modified comet assay, detects the presence of 8-oxoguanine in the DNA of individual cells.
Materials:
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100)
-
Formamidopyrimidine-DNA glycosylase (Fpg) enzyme and reaction buffer
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Embedding:
-
Mix a suspension of single cells with low melting point agarose.
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose and cover with a coverslip.
-
Solidify the agarose at 4°C.
-
-
Cell Lysis:
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Enzyme Treatment:
-
Wash the slides with Fpg reaction buffer.
-
Incubate the slides with Fpg enzyme in reaction buffer at 37°C in a humidified chamber. This enzyme will create nicks in the DNA at sites of 8-oxoguanine.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and neutralize them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the amount of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the engagement of a drug with its target protein in a cellular environment.
Materials:
-
Cell culture medium
-
MTH1 inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-MTH1 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the MTH1 inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MTH1 protein at each temperature by Western blotting using an anti-MTH1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the core signaling pathway affected by MTH1 inhibition and the general workflows of the key experimental protocols.
Caption: MTH1 Inhibition Pathway.
Caption: Modified Comet Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
Inhibition of MTH1 represents a promising therapeutic strategy for cancers with high oxidative stress. By preventing the sanitation of the nucleotide pool, MTH1 inhibitors lead to the incorporation of oxidized dNTPs into DNA, resulting in DNA damage and selective killing of cancer cells. While specific data for this compound is not widely available, the principles and methodologies outlined in this guide, using data from other well-characterized MTH1 inhibitors, provide a solid framework for researchers and drug developers in this field. Further investigation into the specific properties of this compound and other novel MTH1 inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of 8-oxo-dGTPase activity of MTH1 protein in the brain, testes and kidneys of mice exposed to (137)Cs gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
Mth1-IN-2 and its Impact on Reactive Oxygen Species (ROS) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of MTH1 (MutT Homolog 1, also known as NUDT1) in cancer cell survival, the mechanism of its inhibition by compounds such as Mth1-IN-2, and the subsequent impact on reactive oxygen species (ROS)-mediated cellular damage.
Executive Summary
Cancer cells are characterized by high metabolic activity and increased production of reactive oxygen species (ROS), leading to a state of oxidative stress.[1][2] To counteract the damaging effects of ROS on the building blocks of DNA, cancer cells often upregulate the MTH1 enzyme.[1][3] MTH1 is a nucleotide pool-sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA and thereby averting mutations and DNA damage.[4][5] This dependency presents a therapeutic window. MTH1 inhibitors, represented here by this compound, are a class of molecules designed to block this protective mechanism. By inhibiting MTH1, these compounds allow for the accumulation and subsequent incorporation of oxidized nucleotides into the DNA of cancer cells.[6] This leads to extensive DNA damage and selective killing of cancer cells, which are highly dependent on MTH1 for survival, while sparing normal cells that have lower basal ROS levels.[1]
The Role of MTH1 in Cancer and Oxidative Stress
Redox homeostasis is frequently dysregulated in cancer, leading to elevated ROS levels that can damage cellular macromolecules. The free nucleotide pool is particularly vulnerable to this oxidative damage.
-
MTH1 Function: MTH1 is a nudix hydrolase that "sanitizes" the dNTP pool. It specifically hydrolyzes oxidized purine triphosphates (e.g., 8-oxo-dGTP) into their corresponding monophosphates (e.g., 8-oxo-dGMP).[5] Since DNA polymerases cannot use monophosphates, this enzymatic action effectively prevents the incorporation of damaged bases into newly synthesized DNA.[5]
-
Non-Oncogene Addiction: Cancer cells, with their high levels of intrinsic oxidative stress driven by oncogenic signaling (e.g., RAS, MYC, PI3K) and metabolic alterations, become highly dependent on MTH1 for survival.[2][3] This phenomenon is termed "non-oncogene addiction," where cancer cells rely on a protein that is not itself an oncogene to cope with the stressful cellular environment they have created.[3][7] Normal cells, in contrast, have lower ROS levels and are less dependent on MTH1, making it an attractive and selective cancer target.[1]
This compound: Mechanism of Action
This compound represents a class of small-molecule inhibitors that target the enzymatic activity of MTH1. The primary mechanism does not involve a direct increase in cellular ROS production, but rather an amplification of the lethality of existing ROS.
-
Enzyme Inhibition: this compound binds to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs.
-
Accumulation of Oxidized Nucleotides: This inhibition leads to the accumulation of mutagenic substrates, primarily 8-oxo-dGTP, within the cellular nucleotide pool.
-
Incorporation into DNA: During DNA replication, DNA polymerases cannot efficiently distinguish between normal and oxidized nucleotides, leading to the incorporation of 8-oxo-dGTP into the genome.[8][9]
-
Induction of DNA Damage: The presence of oxidized bases in the DNA triggers the DNA Damage Response (DDR). The base excision repair (BER) pathway attempts to remove these lesions, but when overwhelmed, this process can lead to the formation of lethal DNA single- and double-strand breaks (DSBs).[7][8]
-
Selective Cancer Cell Death: The resulting genomic instability and accumulation of DSBs selectively kill cancer cells, which have a higher load of oxidized nucleotides and are more reliant on MTH1.[7]
Signaling Pathways and Cellular Impact
The inhibition of MTH1 by this compound initiates a cascade of events rooted in the cellular response to DNA damage. The core pathway involves leveraging the existing high-ROS environment of cancer cells to induce catastrophic DNA damage.
Inhibition of MTH1 also intersects with major cancer signaling pathways. For instance, in KRAS-driven cancers, MTH1 suppression has been shown to decrease cellular ROS levels and reduce Akt signaling, highlighting its role in maintaining the oncogenic phenotype.[3]
Quantitative Data on MTH1 Inhibition
While specific data for a compound named "this compound" is not detailed in the literature, extensive research on analogous MTH1 inhibitors (e.g., TH1579/Karonudib, TH588, (S)-crizotinib) provides a clear picture of their quantitative effects.
| Parameter | MTH1 Inhibitor | Cell Line(s) | Observed Effect | Reference |
| Cell Viability | TH1579 (Karonudib) | Osteosarcoma (HOS-MNNG, U2OS) | Dose-dependent reduction in viability; significant apoptosis at 100 nM - 8 µM. | [5] |
| TH588 | Colorectal Cancer Spheroids | 15% reduction in viability at 10 µM. | [10] | |
| (S)-crizotinib | Colorectal Cancer Spheroids | 65% reduction in viability at 10 µM. | [10] | |
| 8-oxo-dG Incorporation | TH588 + PDT | A431 (Epidermoid Carcinoma) | 2.1x higher 8-oxo-dG accumulation vs. CHT alone; 3.5x higher vs. PDT alone. | [10] |
| Karonudib (0.5 µM) | BL-41 (Burkitt's Lymphoma) | Significant increase in comet tail moment in modified comet assay after 24h. | [9][11] | |
| DNA Damage | MTH1 siRNA | Cancer Cells | Induction of DNA double-strand breaks and apoptosis. | [7] |
| TH1579 (Karonudib) | Osteosarcoma | Increased DNA strand breaks leading to apoptosis and cell cycle disruption. | [5] | |
| Tumor Growth (In Vivo) | MTH1 Inhibitors | Xenograft Models | Significant inhibition of tumor growth. | [7] |
| MTH1 inhibitor + ROS-inducing agent | Cervical Cancer Xenografts | Synergistic suppression of tumor xenograft growth. | [12] |
Experimental Protocols
A common method to measure generalized oxidative stress is using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14]
-
Cell Seeding: Plate adherent cells (e.g., 2 × 10⁵ cells/well) in a 24-well plate and allow them to attach overnight.[13]
-
Treatment: Treat cells with the MTH1 inhibitor (this compound) at various concentrations and time points. Include a positive control (e.g., H₂O₂ or doxorubicin) and a vehicle control (e.g., DMSO).[13]
-
Probe Preparation: Prepare a fresh 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock to a working concentration (e.g., 10-25 µM) in pre-warmed, serum-free media without phenol red.[13][15]
-
Staining: Remove the treatment medium, wash cells once with warm media, and add the DCFH-DA working solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.[14][16]
-
Washing: Remove the probe solution and wash the cells at least twice with 1x PBS to remove excess probe and reduce background fluorescence.[13]
-
Detection: Add 1x PBS to each well. Measure fluorescence intensity using a microplate reader (Ex/Em ≈ 495/529 nm).[17] Representative images can also be captured using a fluorescence microscope.[13]
The enzyme-modified comet assay is a sensitive method to detect the incorporation of oxidized bases like 8-oxo-dG into DNA.[9][11]
-
Cell Treatment & Harvesting: Treat cells with this compound for the desired duration (e.g., 24 hours).[9] Harvest cells via trypsinization and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.[18]
-
Slide Preparation: Mix a small volume of the cell suspension (e.g., 30 µL) with molten low-melting-point (LMP) agarose (e.g., 250 µL) at 37°C.[18] Quickly pipette this mixture onto a pre-coated slide and allow it to solidify on a cold surface.
-
Lysis: Immerse the slides in a chilled lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour (or overnight) at 4°C to remove membranes and proteins.[18][19]
-
Enzyme Digestion: Wash the slides to remove lysis buffer. Add a reaction buffer containing the human 8-oxoguanine DNA glycosylase (OGG1) enzyme to the slides. OGG1 will specifically recognize and cleave the DNA backbone at the site of 8-oxo-dG lesions. As a control, incubate a duplicate slide with buffer only. Incubate for a defined period (e.g., 30-45 min) at 37°C.[9][20]
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes, then apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.[19]
-
Staining & Visualization: Gently neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.
-
Quantification: DNA containing breaks (created by OGG1 at 8-oxo-dG sites) will migrate out of the nucleus, forming a "comet tail." The intensity and length of this tail relative to the head are quantified using specialized software to determine the level of DNA damage.[9]
Conclusion and Future Directions
The inhibition of MTH1 by molecules like this compound represents a highly selective and promising strategy for cancer therapy. This approach does not rely on increasing the overall ROS burden in cells but rather on exploiting the existing high-ROS phenotype of tumors to turn their own metabolic byproducts into lethal DNA damage. The selective killing of cancer cells is achieved due to their non-oncogene addiction to MTH1 for sanitizing the oxidized dNTP pool.
Future research should focus on identifying predictive biomarkers for sensitivity to MTH1 inhibitors and exploring rational combination therapies. For example, combining MTH1 inhibitors with agents that further increase oxidative stress (such as certain chemotherapies, radiation, or photodynamic therapy) could create a powerful synergistic anti-cancer effect.[10][12] Understanding the precise mechanisms of DNA repair and cell death pathways triggered by MTH1 inhibition will be crucial for optimizing this therapeutic strategy for clinical use.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTH1 inhibitor amplifies the lethality of reactive oxygen species to tumor in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTH1 inhibition synergizes with ROS-inducing agents to trigger cervical cancer cells undergoing parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 15. bioquochem.com [bioquochem.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 20. researchgate.net [researchgate.net]
Investigating the Cancer-Specific Lethality of MTH1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells, in their state of heightened metabolic activity and rapid proliferation, exhibit a greater reliance on mechanisms that mitigate oxidative stress compared to their normal counterparts. One such critical enzyme is MutT Homolog 1 (MTH1), a nucleotide pool sanitizing enzyme that prevents the incorporation of damaged bases into DNA. This dependency presents a therapeutic window for selective cancer cell killing. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, resulting in DNA damage and subsequent cell death, a process to which cancer cells are exquisitely sensitive. This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of MTH1 inhibition as a cancer-specific lethal strategy. We present quantitative data on the efficacy of MTH1 inhibitors, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
The Rationale for MTH1 Inhibition in Oncology
Cancer cells are characterized by increased production of reactive oxygen species (ROS) due to oncogenic signaling and altered metabolism.[1][2] This elevated ROS leads to the oxidation of deoxynucleoside triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1, a member of the Nudix hydrolase superfamily, sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs, preventing their incorporation into DNA during replication.[1][3] While MTH1 is largely non-essential for normal cells, which have lower levels of oxidative stress, cancer cells are highly dependent on MTH1 for their survival to counteract the damaging effects of their intrinsic oxidative environment.[1][2] This differential dependency, often termed "non-oncogene addiction," forms the basis of the therapeutic strategy of targeting MTH1 to selectively kill cancer cells.[2]
Inhibition of MTH1 allows for the accumulation of oxidized nucleotides in the dNTP pool. During DNA replication, these damaged precursors are incorporated into the newly synthesized DNA strands. The presence of lesions like 8-oxo-dG in the genome leads to DNA strand breaks and triggers cell death pathways, proving selectively lethal to cancer cells.[1]
Quantitative Efficacy of MTH1 Inhibitors
A number of small molecule inhibitors of MTH1 have been developed and evaluated for their anti-cancer efficacy. The following tables summarize the in vitro cell viability and in vivo tumor growth inhibition data for key MTH1 inhibitors.
Table 1: In Vitro Cell Viability of MTH1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| TH588 | U2OS (Osteosarcoma) | 4.48 - 17.37 | [4] |
| TH588 | HOS-MNNG (Osteosarcoma) | 4.48 - 17.37 | [4] |
| TH1579 (Karonudib) | U2OS (Osteosarcoma) | 0.31 - 16.26 | [4] |
| TH1579 (Karonudib) | HOS-MNNG (Osteosarcoma) | 0.31 - 16.26 | [4] |
| MA-24 | MCF-7 (Breast Cancer) | 0.01039 ± 0.00028 | [5] |
| Resveratrol | MCF-7 (Breast Cancer) | 18.13 ± 1.08 | [3] |
| Resveratrol | MDA-MB-231 (Breast Cancer) | ~25 | [3] |
Table 2: In Vivo Tumor Growth Inhibition by MTH1 Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| TH1579 (Karonudib) | Osteosarcoma Xenograft | 90 mg/kg | 80.5 (at day 48) | [4] |
| MA-24 | MCF-7 Xenograft | 50 mg/kg | 61.8 | [5] |
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments used to validate the cancer-specific lethality of MTH1 inhibition.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the cytotoxic effects of MTH1 inhibitors on cancer cells.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol (adapted from[6][7][8][9]):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the MTH1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Comet Assay (Single Cell Gel Electrophoresis) for 8-oxodG Incorporation
This assay is used to detect DNA strand breaks resulting from the incorporation of oxidized nucleotides.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. To specifically detect 8-oxodG, the nucleoids are treated with the enzyme formamidopyrimidine DNA glycosylase (FPG) or human 8-oxoguanine DNA glycosylase (hOGG1), which create breaks at the sites of these lesions.
Protocol (adapted from[10][11][12][13][14]):
-
Cell Preparation: Treat cells with the MTH1 inhibitor for the desired time. Harvest and resuspend the cells in ice-cold PBS.
-
Embedding in Agarose: Mix approximately 1 x 10^5 cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Enzyme Treatment: Wash the slides with enzyme buffer and then incubate with FPG or hOGG1 enzyme to introduce breaks at 8-oxodG sites. A parallel set of slides should be incubated with buffer alone as a control.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, or tail moment using specialized software.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein within the cellular environment.
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, usually by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol (adapted from[15]):
-
Cell Treatment: Treat intact cells with the MTH1 inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble MTH1 in the supernatant by Western blotting using an MTH1-specific antibody.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting temperature (Tm) in the inhibitor-treated samples compared to the control indicates target engagement.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of MTH1 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MTH1 inhibitor, and tumor growth is monitored over time.
Protocol (adapted from[4][5][16][17]):
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MTH1 inhibitor via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, experimental workflows, and the logical framework of MTH1 inhibition's cancer-specific lethality.
MTH1 Signaling Pathway in Cancer
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing resveratrol for redox-mediated inhibition of MTH1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MutT Homolog 1 (MTH1) for Breast Cancer Suppression by Using a Novel MTH1 Inhibitor MA−24 with Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. page-meeting.org [page-meeting.org]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
MTH1's Enzymatic Scrutiny of 8-oxo-dGTP: A Technical Guide for Researchers
An In-depth Examination of the Core Enzymatic Activity, Experimental Protocols, and Therapeutic Targeting of MTH1 in the Context of Oxidative Stress and Cancer.
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a critical enzyme in the Nudix hydrolase superfamily, tasked with maintaining the integrity of the cellular nucleotide pool.[1][2] In the face of oxidative stress, reactive oxygen species (ROS) can oxidize deoxyribonucleoside triphosphates (dNTPs), with 2'-deoxyguanosine 5'-triphosphate (dGTP) being particularly susceptible to oxidation at the C8 position, forming 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP).[3][4] This oxidized nucleotide is highly mutagenic, as its anti-conformation allows it to be misincorporated opposite adenine during DNA replication, leading to G:C to T:A transversions.[3][4] MTH1 sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate, thereby preventing its incorporation into DNA.[5][6]
Cancer cells, often characterized by elevated ROS levels due to metabolic alterations and hyperactivated oncogenic signaling, exhibit a heightened reliance on MTH1 for survival.[1][7][8] This dependency makes MTH1 an attractive therapeutic target in oncology.[9][10] This technical guide provides a comprehensive overview of the enzymatic activity of MTH1 on 8-oxo-dGTP, detailing experimental protocols, summarizing key quantitative data, and visualizing the associated biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the kinetic parameters of MTH1 with its substrate 8-oxo-dGTP and the inhibitory constants for various MTH1 inhibitors.
Table 1: Michaelis-Menten Kinetic Parameters for MTH1 Hydrolysis of 8-oxo-dGTP
| Enzyme | Substrate | K_M_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) | Reference |
| Human MTH1 | 8-oxo-dGTP | 17.6 | 10.6 | 6.02 x 10⁵ | [11] |
| Human MTH1 | 8-oxo-dGTP | ~10 | - | 8.4 x 10⁵ | [12][13] |
| E. coli MutT | 8-oxo-dGTP | 0.081 | - | - | [13] |
Table 2: Inhibitory Constants (K_i_ and IC_50_) of Selected MTH1 Inhibitors
| Inhibitor | Inhibition Type | K_i_ (nM) | IC_50_ (nM) | Reference |
| 7,8-dibromo-7-deaza-dGTP | Competitive | 24.2 | - | [11] |
| 7,8-dichloro-7-deaza-dGTP | Competitive | 28.1 | - | [11] |
| 7,8-diiodo-7-deaza-dGTP | Competitive | 30.4 | - | [11] |
| 8-iodo-7-deaza-dGTP | - | 61.7 | 420 | [14] |
| NPD7155 | Competitive | 100 | - | [15] |
| NPD9948 | Competitive | 130 | - | [15] |
| dGDP | - | 74,000 | - | [16] |
| dADP | - | 147,000 | - | [16] |
| TH588 | - | - | 3 | [3] |
| TH1579 (Karonudib) | - | - | 1.2 | [17] |
| (S)-crizotinib | - | - | 138 | [3] |
| Tetrahydronaphthyridine 5 | - | - | 0.043 | [18] |
| Pyrimidine-2,4,6-triamine 25 | - | - | 0.49 | [18] |
Signaling and Reaction Pathways
The following diagrams illustrate the central role of MTH1 in mitigating oxidative stress and the enzymatic reaction it catalyzes.
Caption: MTH1's role in preventing DNA damage from oxidative stress.
Caption: The hydrolysis of 8-oxo-dGTP by the MTH1 enzyme.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the enzymatic activity of MTH1.
MTH1 Enzyme Activity Assay (Pyrophosphate Detection)
This assay measures the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP by MTH1.[3]
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Pyrophosphate detection kit (e.g., based on the conversion of PPi to ATP followed by a luciferase-based luminescence readout)
-
Microplate reader for luminescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a defined concentration of 8-oxo-dGTP (e.g., 50 µM).
-
For inhibitor studies, add the inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a known amount of recombinant MTH1 (e.g., 5 nM).[11]
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction, for example, by adding EDTA or by proceeding directly to the detection step if the detection reagent stops the reaction.
-
Add the pyrophosphate detection reagent to the reaction mixture according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the amount of PPi produced by comparing the signal to a standard curve generated with known concentrations of PPi.
-
Enzyme activity can be expressed as the rate of PPi formation per unit of MTH1. For kinetic studies, vary the concentration of 8-oxo-dGTP and measure the initial reaction velocities to determine K_M_ and k_cat_ using Michaelis-Menten kinetics.[12]
ATP-Releasing Guanine Oxidation (ARGO) Probe Assay
This is a highly sensitive assay for detecting endogenous MTH1 activity in cell and tissue lysates.[1][19][20]
Materials:
-
ARGO probe (a chimeric nucleotide of 8-oxo-dGTP and ATP)
-
Cell or tissue lysates
-
Reaction buffer: 50 mM NaCl, 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM Na₃VO₄, 1 mM DTT
-
ATP detection kit (e.g., luciferase/luciferin-based)
-
MTH1 inhibitor (e.g., S-crizotinib) for determining MTH1-specific activity
-
Microplate reader for luminescence detection
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Prepare the reaction mixture in nuclease-free water containing the reaction buffer and the ARGO probe (e.g., 40 µM).
-
To determine MTH1-specific activity, prepare parallel reactions with and without a potent MTH1 inhibitor (e.g., 20 µM S-crizotinib).[20]
-
Add a specific amount of cell or tissue lysate (e.g., 2 µg) to the reaction mixture.
-
Incubate the reactions at 30°C for 1 hour.[20]
-
Stop the reactions by placing them on ice.
-
Add the ATP detection reagent to each well.
-
Measure the luminescence using a microplate reader.
-
The MTH1-specific activity is calculated as the difference in luminescence between the untreated and inhibitor-treated samples.
-
A standard curve using recombinant MTH1 can be generated to quantify the enzymatic activity.[20]
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method directly measures the conversion of 8-oxo-dGTP to 8-oxo-dGMP.[11][12]
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP substrate
-
Reaction buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 40 mM NaCl, 80 µg/mL BSA, 8 mM DTT, 10% glycerol[11]
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of triethylammonium acetate and acetonitrile)
Procedure:
-
Set up the enzymatic reaction as described in the pyrophosphate detection assay.
-
Incubate the reaction at 37°C for various time points.
-
Stop the reaction by adding a quenching solution (e.g., formic acid) or by heat inactivation.
-
Inject a defined volume of the reaction mixture into the HPLC system.
-
Separate the substrate (8-oxo-dGTP) and the product (8-oxo-dGMP) using an appropriate gradient.
-
Detect the nucleotides by their UV absorbance (e.g., at 260 nm).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of 8-oxo-dGMP.
-
Calculate the initial reaction rates to determine kinetic parameters.
Caption: A generalized workflow for determining MTH1 enzymatic activity.
Conclusion
The enzymatic activity of MTH1 in hydrolyzing 8-oxo-dGTP is a cornerstone of cellular defense against oxidative damage, particularly in the context of cancer where ROS levels are frequently elevated. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate MTH1's role in disease and to develop novel therapeutic strategies. The continued exploration of MTH1 enzymology and the development of potent and specific inhibitors hold significant promise for advancing cancer therapy.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | NUDT1 hydrolyses 8-oxo-dGTP to 8-oxo-dGMP [reactome.org]
- 7. MTH1 counteracts oncogenic oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualization of oxidized guanine nucleotides accumulation in living cells with split MutT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity of the antimutagenic human MTH1 protein by nucleoside 5'-diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Viability Assays Using Mth1 Inhibitors on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which can lead to oxidative damage of cellular components, including nucleotides. The Mth1 (MutT homolog 1) enzyme plays a crucial role in cancer cell survival by sanitizing the nucleotide pool, preventing the incorporation of damaged bases like 8-oxo-dGTP into DNA. Inhibition of Mth1 is a promising therapeutic strategy that selectively targets cancer cells by allowing the accumulation of oxidized nucleotides, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[1][2] This document provides detailed protocols for assessing the viability of cancer cell lines upon treatment with Mth1 inhibitors.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Mth1 inhibitors in different cancer cell lines. This data is compiled from publicly available research and serves as a reference for designing cell viability experiments.
Table 1: IC50 Values of Mth1 Inhibitors in Various Cancer Cell Lines
| Mth1 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| TH588 | SW480 (Colon) | 0.7 | [3] |
| TH588 | U2OS (Osteosarcoma) | 0.7 | [3] |
| TH1579 (Karonudib) | HOS-MNNG (Osteosarcoma) | 0.1 - 0.5 | [2] |
| TH1579 (Karonudib) | U2OS (Osteosarcoma) | 2 - 8 | [2] |
| (S)-crizotinib | HeLa (Cervical) | 13 | [3] |
| SCH51344 | HeLa (Cervical) | 5.5 | [3] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Signaling Pathway of Mth1 Inhibition
Inhibition of the Mth1 enzyme disrupts the sanitation of the deoxynucleotide pool, leading to the incorporation of oxidized purines, such as 8-oxo-dGTP, into the DNA of cancer cells. This triggers a DNA damage response (DDR), characterized by the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors like Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, primarily at the G2/M phase, to allow for DNA repair. However, in cancer cells with high levels of oxidative stress, the DNA damage is often irreparable, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.[1][2][4]
Caption: Mth1 Inhibition Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or other Mth1 inhibitor)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for MTT-based Cell Viability Assay.
Conclusion
The protocols and information provided in this document offer a solid foundation for investigating the effects of Mth1 inhibitors on cancer cell viability. While specific data for this compound is currently limited, the provided information on related compounds and the detailed experimental procedures will enable researchers to design and execute robust experiments. As more data on this compound becomes available, these protocols can be further refined to optimize the study of this specific inhibitor.
References
- 1. Echinacoside induces apoptotic cancer cell death by inhibiting the nucleotide pool sanitizing enzyme MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 8-oxodG Incorporation Following Mth1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be elevated in cancer cells, leading to oxidative damage to cellular components, including nucleotides.[1] 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is a major product of oxidative DNA damage and its precursor, 8-oxo-dGTP, is a mutagenic nucleotide that can be incorporated into DNA, leading to G:C to T:A transversions.[2] The enzyme MutT homolog 1 (MTH1), a Nudix hydrolase, plays a critical role in sanitizing the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA.[2][3][4][5]
In many cancer cells, MTH1 is upregulated to cope with increased oxidative stress, making it a promising therapeutic target.[1][2][6] MTH1 inhibitors, such as Mth1-IN-2 and others like TH588 and Karonudib (TH1579), are being investigated as anti-cancer agents.[7][8] The mechanism of action of these inhibitors involves preventing the sanitization of the oxidized nucleotide pool, leading to the incorporation of 8-oxo-dGTP into the DNA of cancer cells, which can result in DNA damage and cell death.[6][8][9]
These application notes provide detailed protocols for measuring the incorporation of 8-oxodG into DNA following treatment with an MTH1 inhibitor like this compound.
Signaling Pathway of MTH1 and 8-oxodG
The following diagram illustrates the cellular pathway involving MTH1 in the prevention of 8-oxodG incorporation into DNA and the effect of MTH1 inhibitors.
Caption: MTH1 pathway and the impact of its inhibition.
Experimental Workflow for Measuring 8-oxodG Incorporation
This diagram outlines the general workflow for assessing the effect of this compound on 8-oxodG levels in cellular DNA.
Caption: Workflow for 8-oxodG incorporation measurement.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from the described experimental protocols. The values are illustrative and will vary based on cell line, inhibitor concentration, and treatment duration.
Table 1: 8-oxodG Levels Measured by LC-MS/MS
| Treatment Group | 8-oxodG / 10^6 dG (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 2.5 ± 0.5 | 1.0 |
| This compound (Low Dose) | 7.5 ± 1.2 | 3.0 |
| This compound (High Dose) | 15.2 ± 2.1 | 6.1 |
| Positive Control (e.g., H₂O₂) | 20.0 ± 3.5 | 8.0 |
Table 2: 8-oxodG Levels Measured by ELISA
| Treatment Group | 8-oxodG Concentration (ng/mL) | Fold Change vs. Vehicle |
| Vehicle Control | 0.5 ± 0.1 | 1.0 |
| This compound (Low Dose) | 1.4 ± 0.3 | 2.8 |
| This compound (High Dose) | 3.0 ± 0.5 | 6.0 |
| Positive Control (e.g., H₂O₂) | 4.2 ± 0.7 | 8.4 |
Table 3: Immunofluorescence Intensity of 8-oxodG Staining
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of 8-oxodG Positive Nuclei |
| Vehicle Control | 150 ± 25 | 5% |
| This compound (Low Dose) | 450 ± 60 | 35% |
| This compound (High Dose) | 850 ± 110 | 70% |
| Positive Control (e.g., H₂O₂) | 1100 ± 150 | 85% |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., U2OS, SW480) in appropriate culture vessels (e.g., 6-well plates for DNA extraction, chamber slides for immunofluorescence) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known ROS-inducing agent like H₂O₂).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and the inhibitor's characteristics.
-
Harvesting: After incubation, harvest the cells for downstream analysis. For DNA extraction, wash the cells with PBS, detach them using trypsin, and collect the cell pellet by centrifugation. For immunofluorescence, proceed directly to the fixation and staining protocol.
Protocol 2: Quantification of 8-oxodG by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of 8-oxodG.[10]
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets using a commercial DNA isolation kit that minimizes oxidative damage during the extraction process.[11] It is crucial to use methods that avoid phenol and to work in cold conditions to prevent artificial oxidation of guanine.[11]
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 ratio).
-
Enzymatic Digestion:
-
To 20-50 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleosides.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the deoxynucleoside monophosphates.
-
-
Sample Preparation for LC-MS/MS:
-
Add an internal standard (e.g., ¹⁵N₅-labeled 8-oxodG) to the digested DNA samples.
-
Filter the samples through a 0.22 µm filter to remove any precipitates.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 reverse-phase column.
-
Detect and quantify 8-oxodG and deoxyguanosine (dG) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the amount of 8-oxodG relative to the amount of dG (e.g., as 8-oxodG/10⁶ dG) to normalize for the amount of DNA analyzed.
Protocol 3: Quantification of 8-oxodG by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for the relative quantification of 8-oxodG.[10][11]
-
Genomic DNA Extraction and Digestion: Follow steps 1-3 from Protocol 2.
-
ELISA Procedure:
-
Use a commercially available 8-oxodG ELISA kit and follow the manufacturer's instructions.
-
Typically, the digested DNA samples and standards are added to a microplate pre-coated with an anti-8-oxodG antibody.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided 8-oxodG standards. Determine the concentration of 8-oxodG in the samples by interpolating their absorbance values from the standard curve. Normalize the results to the amount of DNA used.
Protocol 4: Detection of 8-oxodG by Immunofluorescence
Immunofluorescence allows for the visualization and semi-quantitative analysis of 8-oxodG within individual cells.[9][12]
-
Cell Seeding and Treatment: Follow Protocol 1, using chamber slides or coverslips for cell culture.
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for 8-oxodG overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: Wash the cells with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope or a confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity of the 8-oxodG signal within the nucleus of a large number of cells using image analysis software (e.g., ImageJ). The percentage of cells with positive 8-oxodG staining can also be determined.
References
- 1. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTH1 and OGG1 maintain a low level of 8-oxoguanine in Alzheimer's brain, and prevent the progression of Alzheimer's pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTH1 inhibitor amplifies the lethality of reactive oxygen species to tumor in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4.10. Detection of 8-Oxoguanine (8-oxoG) [bio-protocol.org]
Application Notes and Protocols for Mth1-IN-2 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTH1 (MutT Homolog 1), also known as NUDT1 (Nudix Hydrolase 1), is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP.[1][2] In cancer cells, which exhibit elevated levels of reactive oxygen species (ROS) and an increased reliance on DNA damage response pathways, MTH1 is a crucial enzyme for preventing the incorporation of damaged nucleotides into DNA, thereby avoiding replication stress and cell death.[1] Consequently, inhibition of MTH1 has emerged as a promising therapeutic strategy to selectively target cancer cells.
Mth1-IN-2 is a potent and selective inhibitor of MTH1. These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse xenograft models, based on established protocols for similar MTH1 inhibitors. The provided protocols and data are intended to serve as a guide for preclinical anti-cancer efficacy studies.
Mechanism of Action of MTH1 Inhibition
MTH1 inhibitors block the enzymatic activity of MTH1, leading to an accumulation of oxidized dNTPs within the cell. During DNA replication, these damaged nucleotides can be incorporated into the newly synthesized DNA strand. This incorporation can lead to DNA strand breaks, activation of DNA damage responses, and ultimately, cancer cell death.[3][4]
Dosage and Administration in Mouse Xenograft Models
While specific data for this compound is not publicly available, the following tables summarize representative dosage and administration information for other potent MTH1 inhibitors used in mouse xenograft studies. This information can be used as a starting point for dose-finding studies with this compound.
Table 1: Representative Dosing of MTH1 Inhibitors in Mouse Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Reference |
| TH1579 (Karonudib) | SW480 (colorectal) | Not Specified | 30, 60, 90 mg/kg | Oral (daily) | [1] |
| (S)-crizotinib | SW480 (colorectal) | Not Specified | Not Specified | Not Specified | [1] |
| TH287 | Various | Immunocompromised | Not Specified | Not Specified | [1] |
| TH588 | Various | Immunocompromised | Not Specified | Not Specified | [1] |
Table 2: Formulation for a Representative MTH1 Inhibitor (TH1579)
| Component | Concentration/Vehicle |
| TH1579 | As required for target dosage |
| Vehicle | To be determined (e.g., 0.5% HPMC, 0.1% Tween 80 in water) |
Experimental Protocols
General Mouse Xenograft Protocol
This protocol outlines a standard procedure for establishing and monitoring subcutaneous xenograft tumors in mice to evaluate the efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other basement membrane extract)
-
6-8 week old immunodeficient mice (e.g., NU/NU, SCID, or NSG)
-
This compound
-
Vehicle for this compound
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture and Harvest:
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with medium, collect cells, and centrifuge.
-
Wash the cell pellet with sterile PBS.
-
-
Cell Preparation for Injection:
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 106 to 10 x 107 cells/mL. Keep on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer the assigned treatment to each mouse according to the predetermined dosage and schedule (e.g., daily oral gavage).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health of the mice.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, after a set duration, or if signs of toxicity are observed.
-
-
Data Analysis:
-
Compare the tumor growth rates between the this compound treated groups and the vehicle control group.
-
Analyze changes in body weight as an indicator of toxicity.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 3: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| This compound (X mg/kg) | 10 | 750 ± 90 | 50 |
| This compound (Y mg/kg) | 10 | 450 ± 60 | 70 |
Table 4: Example of Body Weight Data
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (X mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound (Y mg/kg) | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
Conclusion
These application notes provide a framework for designing and executing preclinical studies to evaluate the efficacy of this compound in mouse xenograft models. Due to the lack of specific public data for this compound, it is crucial to perform initial dose-finding and tolerability studies to establish the optimal therapeutic window for this compound. The provided protocols and data for other MTH1 inhibitors should serve as a valuable starting point for these investigations.
References
- 1. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. MTH1 inhibition synergizes with ROS-inducing agents to trigger cervical cancer cells undergoing parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating MTH1 as a Therapeutic Target using CRISPR/Cas9 and Mth1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool.[1][2] By hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, MTH1 prevents their incorporation into DNA, thereby mitigating DNA damage and subsequent cell death.[1][3] Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and a state of oxidative stress, exhibit a heightened reliance on MTH1 for survival.[1][2] This dependency makes MTH1 an attractive therapeutic target for cancer therapy.
These application notes provide a comprehensive guide to validating MTH1 as a therapeutic target using two complementary approaches: genetic ablation via CRISPR/Cas9 and pharmacological inhibition with a small molecule inhibitor, Mth1-IN-2. While specific data for a compound explicitly named "this compound" is not widely available in the public domain, we will utilize data from well-characterized and structurally related MTH1 inhibitors, such as TH588 and TH287, as representative examples for the purpose of these protocols. This document offers detailed experimental protocols, data presentation tables, and visualizations of the underlying biological pathways and experimental workflows.
MTH1 Signaling and Therapeutic Rationale
MTH1 is a key node in the cellular response to oxidative stress, particularly in cancer cells with oncogenic mutations like RAS, which drive increased ROS production. The enzyme's primary function is to prevent the incorporation of oxidized nucleotides into DNA, which would otherwise lead to DNA strand breaks and trigger apoptotic pathways.
Experimental Validation Workflow
A logical workflow is essential for the robust validation of MTH1 as a therapeutic target. This involves genetic knockout to confirm the on-target effects of MTH1 depletion, followed by pharmacological inhibition to assess the efficacy of a drug-like molecule.
Data Presentation
Table 1: In Vitro Activity of MTH1 Inhibitors
| Compound | Target | MTH1 IC50 (nM) | Cell Line | Cell Viability EC50 (µM) | Reference |
| TH588 | MTH1 | 7.2 | U2OS | 0.7 | [3] |
| TH287 | MTH1 | 4.1 | U2OS | - | [3] |
| (S)-crizotinib | MTH1 | 72 | HeLa | 13 | [4] |
| NPD7155 | MTH1 | <1000 | HeLa | 65 | [4] |
| NPD9948 | MTH1 | <1000 | HeLa | 35 | [4] |
Table 2: Effect of MTH1 Knockdown on Cancer Cell Viability
| Cell Line | Method | MTH1 Knockdown Efficiency | Effect on Cell Viability | Reference |
| HeLa | siRNA | >90% | No significant effect on cell growth | [4] |
| SW480 | CRISPR/Cas9 | Complete Knockout | No impairment of growth in knockout clones | [4] |
| H23 (NSCLC) | shRNA | ~70-80% | Reduced proliferation | [5] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of MTH1 in Cancer Cells
Objective: To generate stable MTH1 knockout cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U2OS, SW480)
-
pCas-Guide-CRISPR vector
-
MTH1-specific sgRNA sequences (see below)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for clonal selection
-
Cell culture medium and supplements
-
PBS, Trypsin-EDTA
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Antibodies for Western blotting: anti-MTH1 and anti-loading control (e.g., β-actin)
sgRNA Sequences for Human MTH1:
-
sgRNA 1: 5'-AATTAGCCCTCAGCAGATGG-3'
-
sgRNA 2: 5'-AGAAGGCAGTTGGAGTGGGA-3'
Procedure:
-
sgRNA Cloning: Clone the MTH1-specific sgRNA sequences into the pCas-Guide-CRISPR vector according to the manufacturer's protocol.
-
Transfection:
-
Seed 2 x 10^5 cells per well in a 6-well plate and grow overnight.
-
Transfect the cells with the MTH1-sgRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions.
-
Include a control with a scramble sgRNA vector.
-
-
Selection: 48 hours post-transfection, begin selection with the appropriate concentration of puromycin (to be determined by a kill curve for your specific cell line).
-
Clonal Isolation:
-
After 7-10 days of selection, surviving cells will form colonies.
-
Perform serial dilution in 96-well plates to isolate single cells.
-
Monitor the plates until single colonies are visible.
-
-
Expansion: Expand the monoclonal colonies in progressively larger culture vessels.
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the region of the MTH1 gene targeted by the sgRNA. Sequence the PCR product to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse a portion of the cells from each clone and perform Western blotting to confirm the absence of MTH1 protein expression.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and MTH1 knockout on cancer cell viability.
Materials:
-
MTH1 knockout and wild-type control cells
-
This compound (or a related inhibitor like TH588)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For this compound testing, treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.
-
For MTH1 knockout cells, no treatment is necessary for the initial viability assessment compared to wild-type cells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated or wild-type cells). Plot the results and determine the EC50 value for this compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to MTH1 in a cellular context.
Materials:
-
Cancer cells
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-MTH1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x the cell-based EC50) or with DMSO as a vehicle control for 1-2 hours.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with an anti-MTH1 antibody.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Logical Relationship Diagram
References
- 1. MTH1 favors mesothelioma progression and mediates paracrine rescue of bystander endothelium from oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - PL [thermofisher.com]
- 6. annualreviews.org [annualreviews.org]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Mth1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1] This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding.[2] Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins are stabilized and remain soluble.[2] By measuring the amount of soluble protein at various temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of a ligand indicates target engagement.[1]
Mth1 (MutT homolog 1), also known as NUDT1, is a nudix hydrolase that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP.[3] This function prevents the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and mutations.[3] In many cancer cells, which exhibit high levels of reactive oxygen species (ROS), Mth1 is upregulated and plays a crucial role in cell survival.[3] Consequently, Mth1 has emerged as a promising therapeutic target in oncology.
This document provides detailed application notes and protocols for utilizing CETSA to validate the target engagement of Mth1 inhibitors, using Mth1-IN-2 as a representative compound.
Mth1 Signaling Pathway and Inhibition
Mth1 is a key enzyme in the DNA damage response pathway. Its primary function is to prevent the incorporation of oxidized nucleotides into DNA, thus maintaining genomic integrity. In cancer cells with high oxidative stress, Mth1's role becomes critical for survival. Inhibition of Mth1 leads to the accumulation of oxidized dNTPs, which, when incorporated into DNA, can cause DNA damage, cell cycle arrest, and ultimately, apoptosis.
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dNTPs [label="dNTP Pool"]; Oxidized_dNTPs [label="Oxidized dNTPs\n(e.g., 8-oxo-dGTP)", fillcolor="#FBBC05", fontcolor="#202124"]; Mth1 [label="Mth1 (NUDT1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mth1_IN_2 [label="this compound\n(Inhibitor)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Polymerase [label="DNA Polymerase"]; DNA [label="DNA"]; DNA_Damage [label="DNA Damage &\nLesions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest"]; Apoptosis [label="Apoptosis"];
// Edges ROS -> dNTPs [label="Oxidation"]; dNTPs -> Oxidized_dNTPs; Mth1 -> Oxidized_dNTPs [label="Hydrolysis", dir=back]; Mth1_IN_2 -> Mth1 [label="Inhibition", arrowhead=tee]; Oxidized_dNTPs -> DNA_Polymerase; DNA_Polymerase -> DNA [label="Incorporation"]; DNA -> DNA_Damage; DNA_Damage -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; } Caption: Mth1 pathway and the effect of inhibition.
Quantitative Data Presentation
While specific CETSA data for this compound is not publicly available, the following tables present representative data for a potent and selective Mth1 inhibitor, TH1579, to illustrate the expected outcomes of a CETSA experiment. TH1579 is an analogue of TH588 and serves as a good surrogate for demonstrating Mth1 target engagement.[3]
Table 1: Isothermal Dose-Response CETSA for Mth1 with TH1579
This table shows the percentage of soluble Mth1 remaining after heating at a fixed temperature (e.g., 52°C) with increasing concentrations of the inhibitor.
| TH1579 Concentration (µM) | % Soluble Mth1 (Normalized to 37°C) |
| 0 (Vehicle) | 25 ± 3.5 |
| 0.01 | 35 ± 4.1 |
| 0.1 | 55 ± 5.2 |
| 1 | 78 ± 6.8 |
| 10 | 85 ± 7.3 |
| 30 | 88 ± 7.5 |
Table 2: Thermal Shift CETSA for Mth1 with TH1579
This table illustrates the shift in the apparent melting temperature (Tagg) of Mth1 in the presence of a saturating concentration of the inhibitor (e.g., 10 µM).
| Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 48.5 ± 0.8 | - |
| TH1579 (10 µM) | 56.2 ± 1.1 | +7.7 |
Experimental Protocols
This section provides detailed protocols for performing a CETSA experiment to determine the target engagement of this compound using a Western blot-based detection method.
Experimental Workflow
// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., SW480)"]; Treatment [label="2. Compound Treatment\n(this compound or Vehicle)"]; Heating [label="3. Heat Shock\n(Temperature Gradient)"]; Lysis [label="4. Cell Lysis\n(Freeze-Thaw)"]; Centrifugation [label="5. Separation of Soluble\nand Insoluble Fractions"]; Protein_Quantification [label="6. Protein Quantification\n(Bradford or BCA)"]; SDS_PAGE [label="7. SDS-PAGE"]; Western_Blot [label="8. Western Blot\n(Anti-Mth1 Antibody)"]; Data_Analysis [label="9. Data Analysis\n(Densitometry)"];
// Edges Cell_Culture -> Treatment; Treatment -> Heating; Heating -> Lysis; Lysis -> Centrifugation; Centrifugation -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Western_Blot; Western_Blot -> Data_Analysis; } Caption: Step-by-step CETSA workflow diagram.
Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line (e.g., SW480) or another cancer cell line with detectable Mth1 expression.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with protease inhibitor cocktail (e.g., cOmplete™, Roche).
-
Protein Assay Reagent: Bradford or BCA assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: For Western blotting.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody: Rabbit anti-Mth1/NUDT1 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
Protocol 1: Isothermal Dose-Response CETSA
This protocol is used to determine the concentration-dependent stabilization of Mth1 by this compound at a single, optimized temperature.
-
Cell Culture: Seed SW480 cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 30 µM). Include a vehicle control (DMSO).
-
Replace the culture medium with the compound-containing medium and incubate for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 20 x 106 cells/mL.
-
Aliquot 50 µL of the cell suspension for each concentration into PCR tubes.
-
Heat the samples at a predetermined optimal temperature (e.g., 52°C, determined from a thermal shift experiment) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (37°C).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations of all samples.
-
Perform Western blotting with an anti-Mth1 antibody and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the Mth1 band intensity to the loading control.
-
Plot the normalized Mth1 intensity against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Thermal Shift (Melt Curve) CETSA
This protocol is used to determine the change in the melting temperature of Mth1 in the presence of this compound.
-
Cell Culture and Treatment:
-
Culture and treat SW480 cells with a saturating concentration of this compound (e.g., 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Harvest and resuspend the cells as described in Protocol 1.
-
Aliquot the cell suspension for each treatment into multiple PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis, Fractionation, and Protein Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Quantify and normalize the Mth1 band intensities for each temperature point.
-
Plot the normalized Mth1 intensity against the temperature for both the vehicle and this compound treated samples to generate melting curves.
-
Determine the apparent Tagg for each curve (the temperature at which 50% of the protein has aggregated).
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle from the Tagg of the this compound treated sample.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Mth1 signal | Low Mth1 expression in the chosen cell line. | Use a cell line known to express higher levels of Mth1 or consider overexpression. |
| Inefficient antibody. | Validate the antibody with a positive control (e.g., recombinant Mth1). | |
| No thermal shift observed | The compound does not bind to Mth1 in cells. | Confirm compound activity in a biochemical assay. |
| Inappropriate temperature range or heating time. | Optimize the temperature gradient and heating duration. | |
| High variability between replicates | Uneven cell numbers or protein loading. | Ensure accurate cell counting and protein quantification/normalization. |
| Inconsistent heating. | Use a PCR cycler for precise temperature control. |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the intracellular target engagement of Mth1 inhibitors like this compound. By providing direct evidence of binding in a physiologically relevant context, CETSA plays a critical role in the preclinical development of novel cancer therapeutics targeting the Mth1 pathway. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this assay in their drug discovery programs.
References
Application Notes and Protocols: Mth1-IN-2 in Combination with Anti-PD-L1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit elevated levels of reactive oxygen species (ROS), leading to oxidative stress and the generation of oxidized nucleotides.[1][2] MutT Homolog 1 (MTH1), a nudix hydrolase, plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[1][3] This prevents their incorporation into DNA, thereby averting DNA damage and subsequent cell death.[2] Cancer cells often upregulate MTH1 to cope with their high oxidative stress, making MTH1 a compelling target for cancer therapy.[3][4] MTH1 inhibitors, such as Mth1-IN-2 and the clinically tested Karonudib (TH1579), selectively induce DNA damage and apoptosis in cancer cells.[5][6]
Programmed cell death ligand 1 (PD-L1) is an immune checkpoint protein frequently expressed on the surface of tumor cells.[7][8] Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and enabling the tumor to evade immune surveillance.[9][10] Anti-PD-L1 immunotherapy, using monoclonal antibodies, blocks this interaction, thereby restoring the anti-tumor activity of T cells.[7][11]
Recent preclinical studies have highlighted the synergistic potential of combining MTH1 inhibition with anti-PD-L1 immunotherapy. The rationale for this combination lies in the potential for MTH1 inhibitors to increase tumor cell immunogenicity by inducing DNA damage, which may lead to the release of tumor-associated antigens and the activation of innate immune signaling pathways.[7] This enhanced immunogenicity could, in turn, sensitize tumors to the effects of immune checkpoint blockade.[12] Preclinical evidence in mesothelioma models suggests that this combination therapy can enhance anti-tumor efficacy by modulating the tumor microenvironment, for instance, by promoting a shift towards a pro-inflammatory M1 macrophage phenotype and increasing the infiltration and activation of CD8+ T cells.[7][13]
These application notes provide a detailed overview of the experimental setup for evaluating the combination of an MTH1 inhibitor, exemplified by this compound or its analogues like Karonudib, and anti-PD-L1 immunotherapy in a preclinical setting.
Signaling Pathways and Mechanisms of Action
The combination of this compound and anti-PD-L1 immunotherapy targets two distinct but complementary pathways in cancer therapy: the DNA damage response in tumor cells and the regulation of the anti-tumor immune response.
Figure 1: Combined mechanism of MTH1 inhibition and PD-L1 blockade.
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound | 1000 ± 120 | 33.3 |
| Anti-PD-L1 | 950 ± 110 | 36.7 |
| This compound + Anti-PD-L1 | 450 ± 80 | 70.0 |
Table 2: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) (Mean ± SEM) | CD4+ T Cells (% of CD45+ cells) (Mean ± SEM) | Regulatory T Cells (Tregs) (% of CD4+ T cells) (Mean ± SEM) | M1 Macrophages (% of F4/80+ cells) (Mean ± SEM) |
| Vehicle Control | 5.2 ± 0.8 | 10.5 ± 1.2 | 25.3 ± 2.1 | 15.1 ± 1.8 |
| This compound | 8.1 ± 1.0 | 11.2 ± 1.5 | 23.8 ± 2.5 | 25.6 ± 2.3 |
| Anti-PD-L1 | 12.5 ± 1.3 | 10.8 ± 1.3 | 18.2 ± 1.9 | 20.3 ± 2.0 |
| This compound + Anti-PD-L1 | 18.9 ± 1.9 | 11.0 ± 1.4 | 12.5 ± 1.5 | 35.8 ± 3.1 |
Table 3: Serum Cytokine Levels
| Treatment Group | IFN-γ (pg/mL) (Mean ± SEM) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | 50 ± 5 | 80 ± 7 | 120 ± 10 |
| This compound | 75 ± 8 | 100 ± 9 | 150 ± 12 |
| Anti-PD-L1 | 150 ± 15 | 130 ± 11 | 180 ± 15 |
| This compound + Anti-PD-L1 | 250 ± 22 | 180 ± 16 | 220 ± 20 |
Experimental Protocols
In Vivo Syngeneic Mouse Model
This protocol outlines the use of a syngeneic mouse model to evaluate the in vivo efficacy of this compound in combination with anti-PD-L1.
Figure 2: Workflow for the in vivo combination therapy study.
Materials:
-
Syngeneic tumor cells (e.g., murine mesothelioma cell line AB1)
-
Immunocompetent mice (e.g., BALB/c)
-
This compound or analogue (e.g., Karonudib)
-
Anti-mouse PD-L1 antibody
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-L1
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ AB1 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomization: Randomize mice into four treatment groups: (1) Vehicle + Isotype control, (2) this compound + Isotype control, (3) Vehicle + Anti-PD-L1, and (4) this compound + Anti-PD-L1.
-
Treatment Administration:
-
Administer this compound (e.g., 50 mg/kg) via oral gavage daily.
-
Administer anti-PD-L1 antibody (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection every 3-4 days.
-
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined size limit or at a specified time point for analysis.
-
Tissue Collection: At the endpoint, collect tumors, spleens, and blood for further analysis (flow cytometry, immunohistochemistry, cytokine analysis).
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of immune cells from tumor tissue.[5][9]
Materials:
-
Freshly harvested tumors
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -F4/80, -CD86, -CD206)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the tumor tissue into small pieces and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Resuspend the cell pellet in ACK lysis buffer to lyse red blood cells.
-
Cell Staining:
-
Wash cells with FACS buffer.
-
Stain with a live/dead marker.
-
Block Fc receptors with anti-CD16/CD32 antibody.
-
Incubate with a cocktail of surface-staining antibodies on ice for 30 minutes in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify different immune cell populations.
Immunohistochemistry (IHC)
This protocol is for the detection of specific proteins in formalin-fixed, paraffin-embedded tumor sections.[8][11]
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-CD8, anti-PD-L1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the staining using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Image the slides and quantify the staining intensity and distribution.
Cytokine Analysis
This protocol details the measurement of cytokine levels in mouse serum using a multiplex bead array.[3][14]
Materials:
-
Mouse serum samples
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Assay plate
-
Plate reader capable of reading multiplex bead arrays
Procedure:
-
Sample Preparation: Collect blood via cardiac puncture at the experimental endpoint and process to obtain serum. Store serum at -80°C until use.
-
Assay Performance:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add the antibody-conjugated beads to the plate.
-
Add standards and samples to the appropriate wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the plate and resuspend the beads in sheath fluid.
-
-
Data Acquisition: Read the plate on a compatible instrument.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
The combination of MTH1 inhibition with anti-PD-L1 immunotherapy represents a promising strategy to enhance anti-tumor responses. The protocols and experimental designs detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this therapeutic approach. Rigorous execution of these experiments will be critical in elucidating the underlying mechanisms of synergy and informing the clinical development of this combination therapy.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Deep dive into the immune response against murine mesothelioma permits design of novel anti-mesothelioma therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of tumor infiltrating lymphocytes [bio-protocol.org]
- 6. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTH1 Inhibition Alleviates Immune Suppression and Enhances the Efficacy of Anti-PD-L1 Immunotherapy in Experimental Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD8/PD-L1 immunohistochemical reactivity and gene alterations in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 10. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Impact of Mth1-IN-2 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mth1-IN-2 is a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme. MTH1 is a critical enzyme in cancer cells, responsible for sanitizing the oxidized nucleotide pool and preventing the incorporation of damaged bases into DNA. By inhibiting MTH1, this compound induces DNA damage and subsequent cell death, particularly in cancer cells which exhibit high levels of reactive oxygen species (ROS). Beyond its direct cytotoxic effects on tumor cells, emerging evidence suggests that MTH1 inhibition can significantly modulate the tumor microenvironment (TME), a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix that plays a pivotal role in tumor progression and response to therapy.
These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at elucidating the multifaceted impact of this compound on the TME. The following sections detail the mechanism of action, provide structured data on expected outcomes based on studies with similar MTH1 inhibitors, and offer detailed protocols for key experiments.
Mechanism of Action: this compound and the Tumor Microenvironment
This compound's primary mechanism of action is the inhibition of the MTH1 enzyme, leading to an accumulation of oxidized nucleotides in the dNTP pool of cancer cells. This results in the incorporation of damaged bases into DNA, causing DNA damage, cell cycle arrest, and apoptosis. This process also initiates a cascade of events that reshape the TME:
-
Immunomodulation: The DNA damage and cell death induced by this compound can trigger an immunogenic response. The release of tumor-associated antigens and damage-associated molecular patterns (DAMPs) can activate dendritic cells (DCs) and enhance antigen presentation to T cells. Furthermore, MTH1 inhibition has been shown to directly impact immune cells within the TME, promoting a shift from an immunosuppressive to an anti-tumor immune landscape.[1]
-
Anti-Angiogenesis: MTH1 is also crucial for the survival of tumor endothelial cells under oxidative stress.[1] By inhibiting MTH1, this compound can impede the formation of new blood vessels (angiogenesis), thereby restricting the tumor's access to essential nutrients and oxygen.[1]
-
Extracellular Matrix (ECM) Remodeling: While less directly studied, the cellular stress and death induced by this compound, along with the altered behavior of stromal and immune cells, can lead to remodeling of the ECM. This can affect tumor cell invasion, migration, and the infiltration of immune cells.
Data Presentation: Expected Quantitative Impact of MTH1 Inhibition on the Tumor Microenvironment
While specific quantitative data for this compound is not yet widely published, the following tables summarize the expected outcomes based on preclinical studies of other potent MTH1 inhibitors, such as karonudib (TH1579). These tables provide a framework for data analysis and interpretation when evaluating this compound.
Table 1: Impact of MTH1 Inhibition on Immune Cell Infiltration in the Tumor Microenvironment
| Immune Cell Population | Marker | Expected Change with MTH1 Inhibitor Treatment | Representative Data (Fold Change or % Positive Cells) | Reference |
| Myeloid Cells | ||||
| M1 Macrophages | CD80+/CD86+ | Increase | 1.5 - 2.5 fold increase in M1/M2 ratio | [1] |
| M2 Macrophages | CD206+/CD163+ | Decrease | 0.5 - 0.7 fold decrease in M2 population | [1] |
| Dendritic Cells (activated) | MHC-II high | Increase | 1.2 - 1.8 fold increase in activated DCs | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+/Gr-1+ | Decrease | 0.6 - 0.8 fold decrease in MDSC population | |
| Lymphoid Cells | ||||
| CD8+ T Cells (total) | CD3+/CD8+ | Increase | 1.3 - 2.0 fold increase in tumor-infiltrating CD8+ T cells | [1] |
| CD8+ T Cells (activated) | CD8+/Granzyme B+ | Increase | 1.5 - 2.2 fold increase in activated CD8+ T cells | [1] |
| Regulatory T Cells (Tregs) | CD4+/FoxP3+ | Decrease | 0.7 - 0.9 fold decrease in Treg population |
Table 2: Effect of MTH1 Inhibition on Cytokine and Chemokine Profile in the Tumor Microenvironment
| Cytokine/Chemokine | Function | Expected Change with MTH1 Inhibitor Treatment | Representative Data (Fold Change in Expression) | Reference |
| IFN-β | Antiviral, immunomodulatory | Increase | 2.0 - 4.0 fold increase | [2][3][4] |
| CCL5 (RANTES) | T cell chemoattractant | Increase | 2.5 - 5.0 fold increase | [2][3][4] |
| CXCL10 (IP-10) | T cell chemoattractant | Increase | 3.0 - 6.0 fold increase | [2][3][4] |
| IL-6 | Pro-inflammatory/pro-tumorigenic | Decrease | 0.4 - 0.6 fold decrease | |
| IL-10 | Immunosuppressive | Decrease | 0.5 - 0.7 fold decrease | |
| TGF-β | Immunosuppressive, pro-fibrotic | Decrease | 0.6 - 0.8 fold decrease |
Table 3: Impact of MTH1 Inhibition on Angiogenesis and Extracellular Matrix
| Parameter | Method of Measurement | Expected Change with MTH1 Inhibitor Treatment | Representative Data | Reference |
| Microvessel Density (MVD) | CD31 Immunohistochemistry | Decrease | 25% - 40% reduction in MVD | [1] |
| Vascular Endothelial Growth Factor (VEGF) | ELISA/qRT-PCR | Decrease | 0.5 - 0.7 fold decrease in expression | |
| Matrix Metalloproteinase-9 (MMP-9) | Zymography/qRT-PCR | Decrease | 0.4 - 0.6 fold decrease in activity/expression | |
| Collagen Deposition | Picrosirius Red Staining | Decrease | 20% - 35% reduction in collagen content |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the tumor microenvironment.
Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
Objective: To quantify the changes in various immune cell populations within the tumor following this compound treatment.
Materials:
-
Tumor-bearing mice (syngeneic model is recommended for immune studies)
-
This compound
-
Vehicle control
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator (or similar)
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, CD80, CD86, CD206, MHC-II)
-
Live/dead stain (e.g., Zombie Aqua)
-
Flow cytometer
Procedure:
-
Animal Treatment: Treat tumor-bearing mice with this compound or vehicle control according to the desired dosing schedule and route of administration.
-
Tumor Harvest and Dissociation: At the experimental endpoint, euthanize mice and surgically resect tumors. Dissociate tumors into a single-cell suspension using a tumor dissociation kit and a mechanical dissociator following the manufacturer's instructions.
-
Cell Staining: a. Filter the cell suspension through a 70 µm cell strainer to remove debris. b. Count the cells and resuspend in FACS buffer at a concentration of 1x10^7 cells/mL. c. Stain with a live/dead marker according to the manufacturer's protocol. d. Block Fc receptors by incubating with Fc block for 10-15 minutes on ice. e. Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark. f. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated kit (e.g., eBioscience Foxp3 / Transcription Factor Staining Buffer Set) and then stain with the intracellular antibody. g. Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the stained cells in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages and absolute numbers of different immune cell populations.
Protocol 2: Cytokine and Chemokine Profiling using Multiplex Immunoassay
Objective: To measure the levels of multiple cytokines and chemokines in the tumor microenvironment.
Materials:
-
Tumor samples from this compound and vehicle-treated mice
-
Protein lysis buffer with protease inhibitors
-
Multiplex immunoassay kit (e.g., Luminex-based assay from Bio-Rad, Millipore, or R&D Systems)
-
Multiplex assay reader (e.g., Luminex 200)
Procedure:
-
Tumor Homogenization: a. Weigh the tumor tissue. b. Homogenize the tumor in protein lysis buffer on ice. c. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant (tumor lysate).
-
Protein Quantification: Determine the total protein concentration of the tumor lysates using a BCA or Bradford assay.
-
Multiplex Immunoassay: a. Perform the multiplex immunoassay according to the manufacturer's protocol. This typically involves incubating the tumor lysates with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter. b. Read the plate on a multiplex assay reader.
-
Data Analysis: a. Use the assay-specific software to calculate the concentrations of each cytokine and chemokine based on the standard curve. b. Normalize the cytokine concentrations to the total protein concentration of each sample.
Protocol 3: In Vivo Angiogenesis Assay (Tumor Xenograft Model)
Objective: To assess the effect of this compound on tumor angiogenesis.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound
-
Vehicle control
-
Anti-CD31 antibody (for immunohistochemistry)
-
Secondary antibody and detection reagents
-
Microscope with imaging software
Procedure:
-
Animal Treatment: Treat tumor-bearing mice with this compound or vehicle control.
-
Tumor Processing for Immunohistochemistry: a. At the end of the treatment period, harvest the tumors. b. Fix the tumors in 10% neutral buffered formalin and embed in paraffin. c. Cut 5 µm sections and mount on slides.
-
CD31 Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval. c. Block endogenous peroxidase activity. d. Block non-specific binding sites. e. Incubate with the primary anti-CD31 antibody. f. Incubate with the appropriate secondary antibody. g. Develop the signal using a suitable chromogen (e.g., DAB). h. Counterstain with hematoxylin.
-
Quantification of Microvessel Density (MVD): a. Acquire images of the stained tumor sections at a consistent magnification (e.g., 200x). b. Identify "hot spots" of high vascularization. c. Count the number of CD31-positive vessels in several fields of view per tumor. d. Calculate the average MVD for each treatment group.
Protocol 4: Assessment of Extracellular Matrix Deposition (Collagen Staining)
Objective: To quantify changes in collagen deposition in the tumor stroma.
Materials:
-
Paraffin-embedded tumor sections
-
Picrosirius Red stain solution
-
Polarizing microscope
Procedure:
-
Staining: a. Deparaffinize and rehydrate the tumor sections. b. Stain the sections with Picrosirius Red solution for 1 hour. c. Dehydrate the sections and mount with a coverslip.
-
Imaging and Quantification: a. Acquire images of the stained sections under a polarizing microscope. Collagen fibers will appear bright against a dark background. b. Use image analysis software (e.g., ImageJ) to quantify the area of collagen staining. c. Express the results as the percentage of the total tumor area that is positive for collagen.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. MTH1 Inhibition Alleviates Immune Suppression and Enhances the Efficacy of Anti-PD-L1 Immunotherapy in Experimental Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitotic MTH1 inhibitor TH1579 induces PD-L1 expression and inflammatory response through the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mth1-IN-2 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of Mth1-IN-2, a potent MTH1 inhibitor used in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme. MTH1 plays a crucial role in sanitizing the cellular nucleotide pool by removing oxidized purine nucleoside triphosphates (e.g., 8-oxo-dGTP, 2-OH-dATP).[1] Cancer cells, due to their high metabolic rate and production of reactive oxygen species (ROS), are particularly dependent on MTH1 to prevent the incorporation of these damaged nucleotides into their DNA, which would otherwise lead to DNA damage and cell death.[1][2] By inhibiting MTH1, this compound allows for the accumulation of oxidized nucleotides in cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3]
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
This compound, like many small molecule inhibitors, can exhibit limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO) . For most in vitro cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
To avoid solvent-induced toxicity in your cellular experiments, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5% , with a preferred concentration of 0.1% or less .[4] Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any potential effects of the solvent.
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer/media. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.
-
Warming: Gently warming the solution to 37°C may help in redissolving the compound. However, be cautious about the temperature stability of this compound.
-
Sonication: Brief sonication in a water bath can also aid in dissolving precipitated compound.
-
Use of Co-solvents: For in vivo studies or specific in vitro assays where DMSO is not ideal, co-solvents can be used. Common co-solvents include polyethylene glycol 400 (PEG400), carboxymethylcellulose (CMC), and Tween 80.[4] However, the compatibility and potential effects of these co-solvents on your specific experimental system should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Incorrect solvent choice. | The primary recommended solvent is DMSO. If insoluble in DMSO, which is unlikely for this class of compounds, consult the supplier's datasheet or contact their technical support. |
| Precipitate forms upon adding DMSO stock to aqueous media. | Low aqueous solubility of this compound. | Perform a stepwise dilution. Gently warm the solution to 37°C. Briefly sonicate the solution. Consider using a lower final concentration if possible. |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Store stock solutions at -20°C or -80°C as recommended by the supplier.[4] |
| Observed cellular toxicity is higher than expected. | High concentration of DMSO. | Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and preferably at or below 0.1%.[4] Always run a vehicle control. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides general solubility information for similar small molecule inhibitors in common laboratory solvents. This information can be used as a guideline.
| Solvent | General Solubility | Recommended for | Notes |
| DMSO (Dimethyl Sulfoxide) | High | Stock Solutions | The preferred solvent for initial solubilization. |
| Ethanol | Variable | Stock Solutions (alternative) | May be an alternative to DMSO, but solubility should be tested. Final concentration in media should be kept low. |
| Water | Low to Insoluble | Not recommended for stock solutions | Direct dissolution in aqueous buffers is generally not feasible. |
| PBS (Phosphate-Buffered Saline) | Low to Insoluble | Not recommended for stock solutions |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Determine the Molecular Weight (MW) of this compound. This information is typically provided on the manufacturer's vial or datasheet. For this example, let's assume the MW is 500 g/mol .
-
Calculate the required mass of this compound.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
Weigh 5 mg of this compound powder using a calibrated analytical balance in a fume hood.
-
Add 1 mL of pure, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound for In Vitro Cell Culture Experiments
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a 2 mL well of a 6-well plate:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This will give you a 100 µM intermediate solution.
-
Add 20 µL of the 100 µM intermediate solution to the 2 mL of cell culture medium in the well. The final concentration will be 10 µM with a final DMSO concentration of 0.1%.
-
-
Gently mix the contents of the well.
-
Always prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to a separate well.
Visualizations
MTH1 Inhibition Signaling Pathway
Caption: this compound inhibits the MTH1 enzyme, leading to DNA damage and apoptosis in cancer cells.
Experimental Workflow for this compound Solubility and Use
Caption: A standard workflow for preparing and using this compound in experimental settings.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
Optimizing Mth1-IN-2 Concentration for Maximum Therapeutic Window: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Mth1 inhibitors, using the well-characterized compounds TH588 and its clinical-grade analog TH1579 (Karonudib) as representative examples for "Mth1-IN-2". This guide offers troubleshooting advice and detailed protocols to help you achieve a maximum therapeutic window in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mth1 inhibitors like TH588 and TH1579?
A1: Mth1 inhibitors such as TH588 and TH1579 exhibit a dual mechanism of action. Firstly, they inhibit the Mth1 enzyme, which is responsible for sanitizing the nucleotide pool by removing oxidized deoxynucleoside triphosphates (dNTPs). Inhibition of Mth1 leads to the incorporation of these damaged nucleotides, like 8-oxo-dGTP, into the DNA of cancer cells, resulting in DNA damage and subsequent cell death. Secondly, these compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest. This arrest increases intracellular reactive oxygen species (ROS), further contributing to oxidative DNA damage and enhancing the cytotoxic effect on cancer cells.[1][2][3]
Q2: Why are cancer cells more sensitive to Mth1 inhibition than normal cells?
A2: Cancer cells typically have a higher metabolic rate and increased production of reactive oxygen species (ROS) compared to normal cells. This elevated oxidative stress makes them more dependent on Mth1 to prevent the accumulation of oxidized nucleotides and subsequent DNA damage.[4] By inhibiting Mth1, the vulnerability of cancer cells to their own high ROS levels is exploited, leading to selective cancer cell killing while sparing normal cells that have lower ROS and less reliance on Mth1. This inherent difference forms the basis of the therapeutic window for Mth1 inhibitors.[5][6]
Q3: What is a typical starting concentration for in vitro experiments with TH588 or TH1579?
A3: For initial cell viability experiments, a concentration range of 0.1 µM to 20 µM for TH588 and 0.05 µM to 10 µM for TH1579 is a reasonable starting point. The optimal concentration will vary depending on the cell line's sensitivity. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line.
Q4: What are the known off-target effects of Mth1 inhibitors?
A4: A significant off-target effect of some first-generation Mth1 inhibitors, including TH588, is the inhibition of tubulin polymerization.[1][7] This effect contributes to their anti-cancer activity by inducing mitotic arrest. While this dual action can be beneficial, it is crucial to be aware of it when interpreting experimental results. Newer generation inhibitors like TH1579 are reported to have an improved selectivity profile.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed in cancer cells. | 1. Suboptimal drug concentration. 2. Cell line is resistant to Mth1 inhibition. 3. Insufficient intracellular ROS levels. 4. Issues with compound stability or solubility. | 1. Perform a dose-response experiment with a wider concentration range. 2. Verify Mth1 expression levels in your cell line. Consider using a positive control cell line known to be sensitive. 3. Co-treatment with a ROS-inducing agent, like phenethyl isothiocyanate (PEITC), may enhance efficacy.[4] 4. Ensure proper storage of the compound and use freshly prepared solutions. Check for precipitation in the culture medium. |
| High toxicity observed in normal/control cell lines. | 1. Off-target effects of the inhibitor. 2. The specific normal cell line may have a higher than usual dependence on Mth1. | 1. Use a lower concentration of the inhibitor. Consider using a more selective Mth1 inhibitor if available. 2. Characterize the Mth1 expression and ROS levels in your control cell line. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Differences in compound preparation or storage. 3. Fluctuation in incubator conditions (CO2, temperature). | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh stock solutions and working dilutions for each experiment. 3. Regularly calibrate and monitor incubator conditions. |
| Difficulty dissolving the Mth1 inhibitor. | The compound may have low aqueous solubility. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, specific formulations may be required.[5][8] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of TH588 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U2OS | Osteosarcoma | 1.38[9] |
| HeLa | Cervical Cancer | 0.83[9] |
| MDA-MB-231 | Breast Cancer | 1.03[9] |
| MCF-7 | Breast Cancer | 1.08[9] |
| SW480 | Colorectal Cancer | 1.72[9] |
| SW620 | Colorectal Cancer | 0.8[9] |
Table 2: In Vitro Efficacy of TH1579 (Karonudib) in Osteosarcoma Cell Lines
| Cell Line | IC50 (µM) |
| HOS | ~5.0 |
| IOR/OS9 | ~10.0 |
| IOR/OS18 | ~12.0 |
| MG63 | ~4.5 |
| MNNG/HOS | ~15.0 |
| SAOS-2 | ~16.0 |
| U-2 OS | ~0.3 |
| ZK-58 | ~12.5 |
| Data derived from graphical representation in a cited study.[8] |
Table 3: In Vivo Efficacy of TH588 and TH1579
| Compound | Animal Model | Cancer Type | Dosage | Effect |
| TH588 | SCID mice | Colorectal Cancer (SW480 xenograft) | 30 mg/kg s.c. daily | Reduced tumor growth[9] |
| TH1579 | Xenograft model | Osteosarcoma | 45 mg/kg and 90 mg/kg | Dose-dependent reduction in tumor growth[8] |
| TH1579 | AML disease models | Acute Myeloid Leukemia | Not specified | Significantly improved survival[10][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
TH588 or TH1579 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Mth1 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay helps to determine the off-target effect of Mth1 inhibitors on tubulin dynamics.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin
-
GTP
-
Polymerization buffer
-
Mth1 inhibitor (TH588 or TH1579)
-
Positive control (e.g., Vinblastine) and negative control (DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare the reaction mixture containing tubulin, GTP, and polymerization buffer according to the kit manufacturer's instructions.
-
Add the Mth1 inhibitor at various concentrations to the reaction mixture. Include positive and negative controls.
-
Incubate the mixture at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to visualize the effect of the inhibitor on the rate and extent of tubulin polymerization. A decrease in the polymerization rate or extent compared to the negative control indicates an inhibitory effect.[1][12]
Visualizations
Caption: Mth1 signaling pathway and the dual inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Why some MTH1 inhibitors fail to induce cancer cell death
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the complexities of MTH1 inhibitor experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my potent MTH1 inhibitor not inducing cancer cell death?
A1: This is a common and critical observation in the study of MTH1 inhibitors. The prevailing evidence suggests that potent and selective inhibition of the MTH1 enzyme alone is often insufficient to induce cancer cell death. The initially reported cytotoxic MTH1 inhibitors, such as TH588 and TH287, are now understood to have off-target effects that contribute significantly to their cell-killing capabilities.[1][2][3] Newer, more selective inhibitors like BAY-707 and IACS-4759, while potent against the MTH1 enzyme, do not replicate the cytotoxic phenotype.[1][4]
Several key factors could be at play in your experiments:
-
Off-Target Effects: The cytotoxicity of early MTH1 inhibitors is partly attributed to off-target activities, including the inhibition of tubulin polymerization, which leads to mitotic arrest.[2][3][5] This effect is independent of MTH1 inhibition. If your inhibitor is highly selective for MTH1, it may lack these off-target cytotoxic mechanisms.
-
Lack of Oxidized Nucleotide Incorporation: For an MTH1 inhibitor to be effective, it must not only inhibit the enzyme but also lead to the incorporation of oxidized nucleotides, such as 8-oxo-dGTP, into the DNA. This incorporation is the trigger for DNA damage and subsequent cell death pathways. Some potent MTH1 inhibitors fail to cause this incorporation, rendering them non-toxic.
-
Cellular Context: The sensitivity to MTH1 inhibition is highly dependent on the cellular context, including the basal levels of reactive oxygen species (ROS) and the status of DNA damage response (DDR) pathways.[1]
Q2: What are the key differences between cytotoxic and non-cytotoxic MTH1 inhibitors?
A2: The primary distinction lies in their on-target specificity and their ability to induce downstream DNA damage.
| Feature | Cytotoxic MTH1 Inhibitors (e.g., TH588, TH1579) | Non-Cytotoxic MTH1 Inhibitors (e.g., BAY-707, IACS-4759) |
| MTH1 Inhibition (IC50) | Potent (nM range) | Highly potent (nM range) |
| Cell Viability (IC50) | Effective in killing cancer cells (µM range) | Largely ineffective in killing cancer cells |
| Off-Target Effects | Known to have off-target effects (e.g., tubulin polymerization) | Highly selective for MTH1 with minimal off-target effects |
| Induction of 8-oxo-dGTP Incorporation | Yes | No or minimal |
| Induction of DNA Damage Response | Yes | No |
Data compiled from multiple sources.
Q3: Could resistance mechanisms be preventing my MTH1 inhibitor from working?
A3: Yes, cancer cells can employ several mechanisms to resist the effects of MTH1 inhibition. These include:
-
MTH1-Independent 8-oxodGTPase Activity: Some cancer cells possess redundant enzymes that can hydrolyze oxidized nucleotides, compensating for the inhibition of MTH1.[4][6] This functional redundancy means that even with complete MTH1 inhibition, the cell can still sanitize the nucleotide pool.
-
Enhanced Antioxidant Defenses: Cancer cells can upregulate antioxidant pathways, such as the glutathione (GSH) system, to neutralize the increased reactive oxygen species (ROS) that lead to nucleotide oxidation.[7] This reduces the pool of oxidized nucleotides available for incorporation into DNA. The transcription factor Nrf2 is a key regulator of this antioxidant response.[7]
-
Hypoxia-Induced Resistance: The tumor microenvironment, particularly hypoxia (low oxygen), can induce resistance to MTH1 inhibitors.[7] Hypoxia can lead to an increase in the expression of hypoxia-inducible factor (HIF-1), which in turn can upregulate genes involved in cell survival and drug resistance.
Troubleshooting Guides
Problem 1: My MTH1 inhibitor shows potent enzymatic inhibition but no effect on cancer cell viability.
Possible Causes and Solutions:
-
High Selectivity of the Inhibitor: Your inhibitor may be too selective for MTH1 and lack the necessary off-target effects that contribute to cytotoxicity.
-
Troubleshooting Step: As a positive control, test a well-characterized cytotoxic MTH1 inhibitor like TH588 or TH1579 in parallel with your inhibitor in the same cell line. This will help you to determine if the lack of effect is specific to your compound.
-
-
Inefficient Incorporation of Oxidized Nucleotides: Potent MTH1 inhibition does not guarantee the incorporation of oxidized dNTPs into the DNA.
-
Troubleshooting Step: Measure the levels of 8-oxo-dG in the genomic DNA of treated cells using techniques like immunostaining or a modified comet assay. An effective cytotoxic MTH1 inhibitor should show a significant increase in genomic 8-oxo-dG.
-
-
Robust Compensatory Pathways in the Cell Line: The cancer cell line you are using may have strong MTH1-independent 8-oxodGTPase activity or a highly active antioxidant system.
-
Troubleshooting Step:
-
Measure the total 8-oxodGTPase activity in cell lysates in the presence and absence of your MTH1 inhibitor. A significant residual activity in the presence of the inhibitor suggests the presence of compensatory enzymes.
-
Assess the levels of intracellular glutathione (GSH). High basal levels or an increase upon treatment may indicate an antioxidant-mediated resistance mechanism. Consider co-treatment with a glutathione synthesis inhibitor to see if it sensitizes the cells to your MTH1 inhibitor.[7]
-
-
Problem 2: I am seeing inconsistent results with my MTH1 inhibitor across different cancer cell lines.
Possible Causes and Solutions:
-
Variable Basal Oxidative Stress: Cancer cell lines have different levels of basal reactive oxygen species (ROS). Cells with higher ROS levels are generally more dependent on MTH1 for survival and thus more sensitive to its inhibition.[1]
-
Troubleshooting Step: Measure the basal ROS levels in your panel of cell lines using a fluorescent probe like DCFDA. Correlate the sensitivity to your MTH1 inhibitor with the basal ROS levels.
-
-
Differential Expression of Resistance-Related Genes: The expression levels of genes involved in antioxidant defense (e.g., Nrf2 target genes) or MTH1-independent hydrolases can vary significantly between cell lines.
-
Troubleshooting Step: Perform gene expression analysis (e.g., qPCR or RNA-seq) for key genes in the glutathione pathway and other antioxidant systems in your cell lines to identify potential resistance markers.
-
-
Differences in DNA Damage Response (DDR) Pathways: The status of DDR pathways (e.g., p53) can influence the cellular response to the DNA damage induced by MTH1 inhibition.
-
Troubleshooting Step: Characterize the DDR status of your cell lines. Assess the activation of key DDR proteins (e.g., phosphorylation of ATM, Chk1/2, and H2AX) upon treatment with your inhibitor.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with your MTH1 inhibitor at various concentrations for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with your MTH1 inhibitor as you would for a cell viability assay.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol is to confirm that your inhibitor is binding to MTH1 within the cell.
Materials:
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or a thermal cycler
-
Western blotting reagents and equipment
-
Anti-MTH1 antibody
Procedure:
-
Culture cells to 80-90% confluency and treat with your MTH1 inhibitor or vehicle for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MTH1 in each sample by Western blotting.
-
A successful target engagement will result in a thermal shift, meaning MTH1 will be more stable at higher temperatures in the presence of the inhibitor compared to the vehicle control.
Visualizations
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adaptation to Chronic-Cycling Hypoxia Renders Cancer Cells Resistant to MTH1-Inhibitor Treatment Which Can Be Counteracted by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MTH1-Independent 8-oxodGTPase Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying 8-oxodGTPase activity, particularly when encountering MTH1-independent phenomena.
Frequently Asked Questions (FAQs)
Q1: My MTH1 inhibitor effectively reduces 8-oxodGTPase activity in my cell lysate, but I don't observe the expected cytotoxic effects. What could be the reason?
A1: This is a critical observation and highlights the complexity of targeting 8-oxodGTPase activity. Several factors could be at play:
-
MTH1-Independent 8-oxodGTPase Activity: Your cells may possess functionally redundant 8-oxodGTPase activity that is not inhibited by your MTH1-specific small molecule.[1][2][3] This compensatory mechanism can continue to sanitize the nucleotide pool, preventing the accumulation of cytotoxic 8-oxo-dGTP.
-
Off-Target Effects of Inhibitors: The cytotoxicity of some first-in-class MTH1 inhibitors, such as TH588 and TH287, may not solely arise from their on-target inhibition of MTH1's enzymatic activity.[1][2] These compounds might have off-target effects that contribute to cell death. The fact that other potent MTH1 inhibitors do not show similar cytotoxicity supports this notion.
-
Variable Dependence on MTH1: Cancer cell lines exhibit varying degrees of dependence on MTH1 for survival.[3] Some cell lines may have robust alternative mechanisms for managing oxidative stress, making them less susceptible to MTH1 inhibition alone.
Q2: How can I determine if the 8-oxodGTPase activity I'm observing is MTH1-dependent or -independent?
A2: Distinguishing between MTH1-dependent and -independent activity is crucial for interpreting your results. Here are the recommended approaches:
-
Use of a Specific Assay with an MTH1 Inhibitor: The ATP-releasing guanine-oxidized (ARGO) probe-based assay is a sensitive method to measure total 8-oxodGTPase activity.[1][2][4] By comparing the activity in the presence and absence of a potent and specific MTH1 inhibitor (like S-crizotinib or IACS-4759), you can calculate the MTH1-specific activity. The remaining activity is considered MTH1-independent.[4]
-
Genetic Depletion of MTH1: Using shRNA or CRISPR/Cas9 to deplete MTH1 in your cells and then measuring the residual 8-oxodGTPase activity is a direct way to assess the MTH1-independent contribution.[1][3]
-
Comparison of Different MTH1 Inhibitors: Using multiple, structurally distinct MTH1 inhibitors can help. If different inhibitors with proven on-target activity for MTH1 fail to eliminate all 8-oxodGTPase activity, it strongly suggests the presence of a resistant, MTH1-independent enzyme.[1][3]
Q3: What are the potential enzymes responsible for MTH1-independent 8-oxodGTPase activity?
A3: While MTH1 is the most efficient 8-oxodGTPase, other members of the Nudix hydrolase family can contribute to the sanitation of the nucleotide pool.[5][6]
-
NUDT5 (NUDIX5): This enzyme is a key candidate for MTH1-independent activity. NUDT5 has been shown to hydrolyze 8-oxo-dGDP to 8-oxo-dGMP, which prevents its conversion to the mutagenic 8-oxo-dGTP.[7][8][9] Its role in 8-oxo-guanine metabolism is an active area of research.[9]
-
NUDT15 (MTH2): While phylogenetically related to MTH1, NUDT15 (MTH2) has been reported to have significantly weaker 8-oxo-dGTPase activity (approximately 40-fold lower) compared to MTH1 in cell-free systems.[5][6] While it can cleave the ARGO probe at high concentrations, its biological relevance as a primary 8-oxodGTPase is still under investigation.[5]
Q4: My results from RT-qPCR and Western blotting for MTH1 expression do not correlate with the enzymatic activity I measure. Why?
A4: This is a known phenomenon. MTH1 mRNA and protein expression levels do not always directly correlate with its enzymatic activity.[4][10] Post-translational modifications, the presence of endogenous inhibitors or activators, and the overall cellular redox state can all influence the specific activity of the MTH1 enzyme. Therefore, direct measurement of functional MTH1 activity using an assay like the ARGO probe is more reliable for assessing its role in your experimental system.[4][10]
Troubleshooting Guides
Issue 1: High background signal in my 8-oxodGTPase assay.
| Possible Cause | Troubleshooting Step |
| Non-specific pyrophosphate release (in non-ARGO assays) | Traditional pyrophosphate-based assays can have high background because pyrophosphate is a product of many enzymatic reactions.[1] Consider switching to a more specific assay like the ARGO probe-based assay. |
| Contaminating ATP in cell lysates (for ARGO assay) | The ARGO assay relies on the generation of ATP. Ensure your cell lysis and preparation protocol includes a step to deplete endogenous ATP. |
| Substrate instability | Ensure proper storage and handling of the 8-oxodGTP or ARGO probe to prevent degradation, which could lead to a high background signal. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Changes in cell density, passage number, or media components can alter the cellular redox state and the expression/activity of 8-oxodGTPases. Maintain consistent cell culture practices. |
| Lysate preparation and handling | Ensure consistent lysate concentration, and avoid repeated freeze-thaw cycles which can affect enzyme activity. Perform a protein quantification assay for every experiment. |
| Assay conditions | Precisely control incubation times, temperature, and reagent concentrations. |
Quantitative Data Summary
Table 1: MTH1-Specific vs. Total 8-oxodGTPase Activity in Various Cancer Cell Lines
| Cell Line | Total 8-oxodGTPase Activity (Relative Luminescence Units) | MTH1-Specific 8-oxodGTPase Activity (RLU) | Percentage MTH1-Independent Activity |
| A549 | ~2,500,000 | ~2,000,000 | ~20% |
| H23 | ~1,250,000 | ~1,000,000 | ~20% |
| H358 | ~1,000,000 | ~750,000 | ~25% |
| H1563 | ~500,000 | < 100,000 | > 80% |
| PC3 | ~750,000 | ~250,000 | ~67% |
| U2OS | ~3,500,000 | ~3,250,000 | ~7% |
Data are approximated from published graphs for illustrative purposes.[1][3]
Table 2: MTH1-Specific 8-oxodGTPase Activity in Matched Normal and NSCLC Tumor Tissues
| Patient ID | Fold Change in MTH1 Protein (Tumor vs. Normal) | Fold Change in MTH1-Specific Activity (Tumor vs. Normal) |
| 1 | ~3.5 | ~4.0 |
| 2 | ~2.5 | ~2.5 |
| 3 | ~2.0 | ~1.5 |
| 4 | ~4.0 | ~0.5 (decrease) |
| 5 | ~2.0 | ~1.0 (no change) |
Data are approximated from published graphs for illustrative purposes.[5][11] This table illustrates that while MTH1 protein expression is often higher in tumors, the specific activity does not always show a corresponding increase, highlighting the importance of functional assays.[5]
Experimental Protocols
Protocol 1: Measuring MTH1-Specific 8-oxodGTPase Activity using the ARGO Probe Assay
This protocol is adapted from methodologies described in recent literature.[1][3][4]
Materials:
-
Cell or tissue lysates
-
ARGO probe (chimeric 8-oxodGTP-ATP)
-
Potent MTH1 inhibitor (e.g., S-crizotinib, IACS-4759, or TH287)
-
Luciferase/luciferin reagent for ATP detection
-
ATP-depleted reaction buffer
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Lysate Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Deplete endogenous ATP from the lysates, for example, by using apyrase or by buffer exchange.
-
-
Assay Setup:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
For each lysate, prepare at least two sets of reactions: one with a vehicle control (e.g., DMSO) and one with the MTH1 inhibitor at a concentration sufficient for maximal inhibition (e.g., 10 µM).
-
Incubate the lysates with the inhibitor or vehicle for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ARGO probe to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic cleavage of the probe.
-
-
Detection:
-
Add the luciferase/luciferin reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP released, which reflects the 8-oxodGTPase activity.
-
-
Data Analysis:
-
The luminescence signal from the vehicle-treated sample represents the total 8-oxodGTPase activity .
-
The signal from the inhibitor-treated sample represents the MTH1-independent 8-oxodGTPase activity .
-
Calculate the MTH1-specific activity by subtracting the MTH1-independent activity from the total activity.
-
Protocol 2: HPLC-Based Assay for 8-oxodGTPase Activity
This is a more traditional method and can be used to measure total 8-oxodGTPase activity.[4][12]
Materials:
-
Cell or tissue lysates
-
8-oxo-dGTP substrate
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
EDTA (to stop the reaction)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate with the reaction buffer.
-
Initiate the reaction by adding 8-oxo-dGTP.
-
Incubate at 37°C for a specific time.
-
-
Reaction Termination:
-
Stop the reaction by adding EDTA.
-
-
Sample Preparation for HPLC:
-
Filter the reaction mixture to remove proteins (e.g., using ultrafiltration).
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the substrate (8-oxo-dGTP) and the product (8-oxo-dGMP) using an appropriate gradient.
-
Detect the nucleotides by UV absorbance (e.g., at 295 nm).
-
-
Quantification:
-
Quantify the amount of 8-oxo-dGMP produced by comparing the peak area to a standard curve.
-
Calculate the specific activity (e.g., in nmol of product per mg of protein per hour).
-
Visualizations
Caption: Cellular fate of 8-oxo-dGTP and points of enzymatic intervention.
Caption: Workflow for distinguishing MTH1-dependent and -independent activity.
Caption: Logical troubleshooting workflow for discordant experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUDT5 nudix hydrolase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cell line-specific responses to Mth1-IN-2 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mth1-IN-2 (also known as TH1579 or Karonudib) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. Firstly, it inhibits the MTH1 enzyme (MutT Homolog 1), which is responsible for sanitizing the cellular nucleotide pool by hydrolyzing oxidized dNTPs (e.g., 8-oxo-dGTP).[1] By inhibiting MTH1, this compound allows for the incorporation of these damaged nucleotides into the DNA of cancer cells, leading to DNA damage and subsequent cell death. Secondly, this compound acts as a microtubule-modulating agent, disrupting tubulin polymerization.[2][3] This leads to mitotic arrest, an increase in reactive oxygen species (ROS), and ultimately apoptosis.[4][5] This dual action is crucial for its cytotoxic effects.[5][6]
Q2: Why do different MTH1 inhibitors show varying levels of cytotoxicity?
A2: The cytotoxicity of MTH1 inhibitors is a subject of ongoing research and some debate.[1][7] Potent and selective inhibitors of MTH1 that do not possess the dual-action of microtubule disruption have been shown to have minimal impact on cancer cell viability.[8][9] The significant anti-cancer effects of inhibitors like this compound (TH1579) and TH588 are attributed to their combined ability to inhibit MTH1 and induce mitotic arrest.[1][2] Therefore, the observed differences in cytotoxicity among various MTH1 inhibitors likely stem from their differing capacities to engage in this dual mechanism.
Q3: Is there a correlation between MTH1 expression levels and sensitivity to this compound?
A3: While MTH1 is often overexpressed in various cancers, its expression level alone is not a definitive predictor of sensitivity to this compound.[1][10] The dual mechanism of action suggests that cell sensitivity is also dependent on factors like the rate of cell proliferation (and thus entry into mitosis) and the intrinsic level of oxidative stress within the cell line.[11] Cells with high levels of oncogene-driven ROS, such as those with KRAS or MYC overexpression, may be more susceptible.[4][12]
Q4: What are the known off-target effects of this compound?
A4: The primary "off-target" effect of this compound is its direct interaction with tubulin, leading to the disruption of microtubule polymerization.[2][3] This is now considered an integral part of its anti-cancer mechanism rather than an unintended side effect.[1] When comparing this compound to other MTH1 inhibitors, it's crucial to consider this dual activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect on cell viability | 1. Cell line characteristics: Low proliferation rate, low intrinsic oxidative stress, or specific genetic background (e.g., p53 status) can influence sensitivity.[9][13] 2. Off-target vs. on-target effects: The observed cytotoxicity of some MTH1 inhibitors may be independent of MTH1 inhibition.[7][8] 3. MTT assay interference: Some inhibitors can interfere with the metabolic assays used to assess viability, leading to an over- or underestimation of cell death.[14][15] | 1. Cell line selection: Use rapidly proliferating cancer cell lines known to have high levels of ROS. Consider using a panel of cell lines with different genetic backgrounds. 2. Control experiments: Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle). To confirm MTH1-dependent effects, consider using siRNA or shRNA to knock down MTH1 and observe if it phenocopies the inhibitor's effect.[1] 3. Alternative viability assays: Use a non-metabolic assay for viability, such as trypan blue exclusion or a live/dead cell imaging-based assay, to confirm results from MTT or similar assays. |
| Difficulty in detecting downstream markers of MTH1 inhibition | 1. Inappropriate time points: The induction of apoptosis and DNA damage markers can be time-dependent. 2. Antibody quality: Poor antibody quality can lead to weak or non-specific signals in western blotting. 3. Low levels of target protein: The expression levels of downstream markers may be low in the chosen cell line. | 1. Time-course experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting changes in your markers of interest. 2. Antibody validation: Validate your primary antibodies using positive and negative controls. 3. Sensitive detection methods: Use a more sensitive detection method or increase the amount of protein loaded for western blotting. |
| High background in ROS detection assays | 1. Autofluorescence: Some cell lines exhibit high intrinsic autofluorescence. 2. Probe instability: The fluorescent probe may be unstable and auto-oxidize. 3. Media components: Phenol red and other media components can interfere with fluorescence detection. | 1. Unstained control: Always include an unstained cell control to measure autofluorescence. 2. Fresh probe preparation: Prepare the fluorescent probe fresh for each experiment and protect it from light. 3. Phenol red-free media: Use phenol red-free media during the assay. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound (TH1579) and other relevant MTH1 inhibitors in various cancer cell lines.
Table 1: IC50 Values of this compound (TH1579) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HOS-MNNG | Osteosarcoma | ~0.1 - 0.5 | [1] |
| U2OS | Osteosarcoma | ~0.1 - 0.5 | [1] |
| HL60 | Acute Myeloid Leukemia | Varies | [5] |
| NB4 | Acute Myeloid Leukemia | Varies | [6] |
| A3 | Acute Myeloid Leukemia | Varies | [6] |
| KBM3 | Acute Myeloid Leukemia | Varies | [6] |
Table 2: Comparison of IC50 Values of Different MTH1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| TH588 | Hematologic Cancer Cell Lines | Various | Varies | [5] |
| TH1902 | Hematologic Cancer Cell Lines | Various | Varies | [5] |
| TH1939 | Hematologic Cancer Cell Lines | Various | Varies | [5] |
| (S)-Crizotinib | U2OS | Osteosarcoma | ~2 - 5 | [10] |
| AZ compounds | U2OS | Osteosarcoma | >6 | [10] |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include vehicle-only controls.
-
Staining:
-
Remove the culture medium.
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells with water.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Solubilization:
-
Wash the plate with water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blotting for Downstream Markers
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Staining:
-
Remove the treatment medium.
-
Wash the cells with pre-warmed PBS or HBSS.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells to remove excess probe.
-
Add PBS or HBSS to the wells.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Key western blot markers for this compound effects.
References
- 1. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 14. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Mth1-IN-2 for In Vivo Studies
Welcome to the technical support center for researchers utilizing Mth1-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing this inhibitor for in vivo experiments. Due to the nature of many small molecule inhibitors, this compound is presumed to have low aqueous solubility, which can significantly impact its oral bioavailability and, consequently, its efficacy in animal models.
This guide will walk you through various formulation strategies to enhance the bioavailability of this compound, enabling more reliable and reproducible in vivo study outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing inconsistent results or a lack of efficacy. What could be the problem?
A1: Inconsistent results or a lack of efficacy in in vivo studies with orally administered this compound are often linked to poor bioavailability. This means the compound is not being adequately absorbed into the systemic circulation to reach its target. The primary reason for this is often low aqueous solubility. We recommend evaluating your current formulation and considering the strategies outlined in this guide to improve drug exposure.
Q2: What are the first steps I should take to improve the bioavailability of this compound?
A2: The first step is to characterize the physicochemical properties of your specific batch of this compound, particularly its solubility in various pharmaceutically relevant solvents and pH conditions. This information will guide the selection of an appropriate formulation strategy. Subsequently, you can explore techniques such as particle size reduction, solid dispersions, or lipid-based formulations.
Q3: Are there any known off-target effects of Mth1 inhibitors that I should be aware of?
A3: Some first-generation Mth1 inhibitors have been reported to have off-target effects, such as impacting tubulin polymerization or inducing reactive oxygen species (ROS).[1] It is crucial to use highly selective inhibitors and include appropriate controls in your experiments to ensure that the observed effects are due to the inhibition of Mth1.
Q4: Which formulation strategy is the best for this compound?
A4: There is no single "best" strategy, as the optimal formulation depends on the specific physicochemical properties of this compound. This guide provides an overview of several robust methods. We recommend starting with a simple approach like a solid dispersion and moving to more complex systems like nanoparticles or self-emulsifying drug delivery systems (SEDDS) if necessary. A comparative summary is provided in the table below.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon administration.
Potential Cause: The vehicle used for administration is not able to maintain this compound in solution when it comes into contact with the aqueous environment of the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Vehicle Optimization: Experiment with different biocompatible co-solvents in your formulation. A list of commonly used solvents and their properties can be found in pharmaceutical formulation literature.
-
Employ Solubilization Technologies: Consider the formulation strategies detailed in the "Formulation Strategies to Enhance Bioavailability" section below. These are specifically designed to prevent precipitation and improve absorption.
Issue 2: High variability in plasma concentrations of this compound between animals.
Potential Cause: This can be due to inconsistent dosing, variability in food and water intake affecting GI tract conditions, or a formulation that is not robust.
Troubleshooting Steps:
-
Standardize Animal Handling: Ensure consistent fasting times (typically 4-12 hours for mice) and gavage techniques.[2][3][4][5]
-
Improve Formulation Homogeneity: Ensure your formulation is a homogenous suspension or a clear solution. For suspensions, consistent particle size is critical.
-
Adopt a More Robust Formulation: Lipid-based formulations like SEDDS can reduce the effect of physiological variables on drug absorption.
Formulation Strategies to Enhance Bioavailability
For a poorly soluble compound like this compound, several formulation strategies can be employed to increase its bioavailability. The table below summarizes key approaches.
| Strategy | Principle | Advantages | Disadvantages | When to Use |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix at a solid state, often in an amorphous form.[6][7][8][9][10] | Simple to prepare, can significantly increase dissolution rate. | Potential for drug recrystallization over time, which can decrease solubility. | Good starting point for initial in vivo screening. |
| Nanoparticle Formulation | The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution.[11][12][13][14][15] | Large surface area leads to rapid dissolution; can be tailored for targeted delivery. | More complex preparation and characterization; potential for particle aggregation. | When higher drug loading is needed or for sustained release applications. |
| Self-Emulsifying Drug Delivery System (SEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in the GI tract.[16][17][18][19][20] | Enhances solubility and permeability; protects the drug from degradation; reduces food effect. | Requires careful selection of excipients; higher concentrations of surfactants can be an issue. | For highly lipophilic compounds or when consistent absorption is critical. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or other suitable carrier (e.g., PEG 6000)
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration.
Protocol 2: Preparation of a Nanoparticle Formulation by Flash NanoPrecipitation
This technique involves the rapid mixing of a drug-loaded organic solvent stream with an anti-solvent to induce nanoprecipitation.
Materials:
-
This compound
-
Stabilizing polymer (e.g., Polysorbate 80, PS-b-PEG)
-
Organic solvent (e.g., methanol, THF)[12]
-
Anti-solvent (e.g., deionized water)
-
Multi-inlet vortex mixer (MIVM) or similar rapid mixing device[12]
Procedure:
-
Dissolve this compound and the stabilizing polymer in the chosen organic solvent.[12]
-
Separately, prepare the anti-solvent (water).
-
Using a MIVM, rapidly mix the organic stream containing the drug and polymer with multiple streams of the anti-solvent.[12]
-
The rapid mixing will cause the this compound to precipitate as nanoparticles, with the polymer acting as a surface stabilizer to prevent aggregation.
-
The resulting nanoparticle suspension can be used directly or lyophilized for storage after adding a cryoprotectant.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a liquid SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor RH40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 200)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
Characterization: To test the self-emulsifying properties, add a small amount of the SEDDS formulation to water under gentle agitation (e.g., magnetic stirring) and observe the formation of a nanoemulsion.[19] The droplet size can be measured using dynamic light scattering.
Protocol 4: In Vivo Bioavailability Study in Mice by Oral Gavage
This protocol provides a general workflow for assessing the oral bioavailability of your this compound formulation.
Materials:
-
Mice (e.g., C57BL/6J)[2]
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
Procedure:
-
Fast the mice for 4-12 hours before dosing, with free access to water.[2][5]
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the bioavailability.
Mth1 Signaling Pathways and Experimental Workflow
Mth1 plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby supporting the survival of cancer cells with high levels of reactive oxygen species (ROS).[21] Its inhibition is a promising anti-cancer strategy. Mth1 has been shown to influence key signaling pathways involved in cell proliferation and survival.
Signaling Pathways
Mth1 inhibition can impact downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.
Caption: Mth1 signaling and the impact of its inhibition.
Experimental Workflow
The following diagram illustrates a logical workflow for developing and testing a new formulation of this compound for improved bioavailability.
Caption: Workflow for improving this compound bioavailability.
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rjptonline.org [rjptonline.org]
- 8. japsonline.com [japsonline.com]
- 9. crsubscription.com [crsubscription.com]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 16. scispace.com [scispace.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MTH1 Inhibition: A Comparative Analysis of Mth1-IN-2 and Genetic Knockdown in Cancer Therapy
A detailed guide for researchers and drug development professionals on the comparative efficacy, experimental validation, and mechanistic underpinnings of pharmacological versus genetic MTH1 inhibition.
The MutT Homolog 1 (MTH1) protein, a crucial enzyme in the sanitization of the nucleotide pool, has emerged as a promising target in cancer therapy. By preventing the incorporation of oxidized nucleotides into DNA, MTH1 helps cancer cells, which often exhibit high levels of reactive oxygen species (ROS), to evade cell death. This guide provides a comprehensive comparison of two primary methods for targeting MTH1: the use of the chemical inhibitor Mth1-IN-2 and its analogs, and genetic knockdown of the MTH1 gene.
At a Glance: this compound vs. MTH1 Genetic Knockdown
| Feature | This compound & Analogs (e.g., TH588, TH1579) | MTH1 Genetic Knockdown (siRNA, shRNA) |
| Primary Mechanism | Pharmacological inhibition of MTH1's enzymatic activity.[1] Some inhibitors may have additional off-target effects, such as microtubule polymerization inhibition.[2] | Reduction of MTH1 protein expression via RNA interference.[3][4] |
| Reported Effects on Cancer Cells | Induction of apoptosis, increased DNA double-strand breaks, and reduced cell viability in some cancer cell lines.[4][5][6] However, some potent and selective inhibitors showed no cytotoxic effects, suggesting potential off-target effects of earlier compounds.[7] | Increased levels of oxidized DNA bases, DNA damage response activation, and reduced cell proliferation in certain cancer cell lines.[4][8] Apoptosis is not consistently observed.[4] |
| Selectivity | Can exhibit off-target effects, complicating the interpretation of results.[7] Newer inhibitors like TH1579 (Karonudib) are reported to be more selective.[9] | Highly specific to the MTH1 gene, providing a clearer understanding of the direct consequences of MTH1 loss. |
| Therapeutic Potential | Represents a direct translational approach for clinical applications.[9][10][11] | Primarily a research tool to validate MTH1 as a therapeutic target and to understand its biological function. |
| Controversies | The "cancer lethal" phenotype has been debated, with some studies suggesting the cytotoxic effects of early inhibitors were due to off-target activities.[7][12] | While MTH1 knockdown consistently increases oxidative DNA damage, its effect on cell viability varies across different cancer cell types and experimental conditions.[4] |
Delving into the Data: A Quantitative Comparison
The following tables summarize key quantitative findings from studies investigating the effects of MTH1 inhibition through both pharmacological and genetic approaches.
Table 1: Effects of MTH1 Genetic Knockdown on Cancer Cells
| Cell Line | Knockdown Method | MTH1 Depletion Efficiency | Effect on Oxidative DNA Damage | Effect on Cell Proliferation/Viability | Citation |
| H23 (NSCLC) | siRNA | ~88% | 1.5- to 2-fold increase in Fpg-sensitive sites | Significant 54% decrease in proliferation | [4] |
| A549 (NSCLC) | siRNA | ~83% | 1.5- to 2-fold increase in Fpg-sensitive sites | No significant decrease | [4] |
| H522 (NSCLC) | siRNA | ~70% by day 4 | 1.5- to 2-fold increase in Fpg-sensitive sites | No significant decrease | [4] |
| MCF7-R (Breast Cancer) | siRNA | ~77% | Not directly quantified, but increased sensitivity to gemcitabine | 1.75-fold increase in sensitivity to gemcitabine | [8] |
| Osteosarcoma Cells | siRNA / shRNA | Not specified | Increased DNA strand breaks (with TH1579) | 16% reduction (siRNA), 48-66% reduction (shRNA) | [13] |
Table 2: Effects of MTH1 Inhibitors on Cancer Cells
| Inhibitor | Cell Line(s) | Key Finding | Citation |
| TH287 & TH588 | H23, H522 (NSCLC) | Induced apoptosis, but this did not consistently correlate with increased oxidative DNA damage. | [4] |
| (S)-crizotinib | Human colon carcinoma cells | Led to an increase in markers for DNA double-strand breaks. | [5] |
| TH1579 (Karonudib) | Various cancer cell lines | Reduced viability and elevated p53 and DNA double-strand break markers. | [5] |
| TH1579 | Osteosarcoma cells | Induced apoptosis and disrupted the cell cycle. | [13] |
| Novel selective inhibitors | Various | Did not elicit the previously reported "cancer lethal" phenotype. | [7] |
Experimental Corner: Key Methodologies
Understanding the experimental protocols is crucial for interpreting the data and designing future studies.
1. siRNA-mediated MTH1 Knockdown:
-
Objective: To specifically reduce the expression of MTH1 protein in cultured cells.
-
Methodology:
-
Cells are seeded in appropriate culture vessels and allowed to adhere.
-
Small interfering RNA (siRNA) molecules specifically targeting MTH1 mRNA (and non-targeting control siRNA) are complexed with a transfection reagent (e.g., Lipofectamine).
-
The siRNA-lipid complexes are added to the cell culture medium.
-
Cells are incubated for a defined period (e.g., 48-96 hours) to allow for mRNA degradation and subsequent protein depletion.
-
MTH1 protein levels are assessed by Western blotting to confirm knockdown efficiency.[4]
-
2. Comet Assay (Alkaline):
-
Objective: To detect and quantify DNA damage, including single-strand breaks and oxidized bases, in individual cells.
-
Methodology:
-
Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
To detect oxidized bases, the slides are incubated with enzymes like formamidopyrimidine-DNA glycosylase (Fpg), which specifically recognizes and cleaves DNA at sites of oxidized purines.[4][8]
-
The slides are subjected to electrophoresis under alkaline conditions, causing damaged DNA to migrate out of the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye, and the intensity of the comet tail relative to the head is quantified to measure the extent of DNA damage.[4][8]
-
3. Cell Viability and Apoptosis Assays:
-
Objective: To assess the impact of MTH1 inhibition on cell survival and programmed cell death.
-
Methodology:
-
Cell Viability (e.g., MTT, PrestoBlue): Cells are treated with the MTH1 inhibitor or transfected for knockdown. A reagent is added that is converted into a colored or fluorescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells.
-
Apoptosis (e.g., Caspase 3/7 Assay, PARP Cleavage):
-
Visualizing the Mechanisms
Diagram 1: The Role of MTH1 in Preventing DNA Damage
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of MutT homolog 1 (MTH1) in allergic airway inflammation as a novel treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of MTH1 Inhibitors in a Cellular Context: A Comparative Guide
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a phosphohydrolase that plays a critical role in sanitizing the cellular nucleotide pool. It specifically hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, converting them into their monophosphate forms.[1] This action prevents their incorporation into DNA, thereby averting DNA damage and subsequent cell death.[2] Cancer cells, characterized by a high metabolic rate and increased reactive oxygen species (ROS), are thought to be particularly dependent on MTH1 to manage oxidative stress, making it an attractive therapeutic target.[3]
However, the validation of MTH1 as a cancer target has been a subject of debate, with conflicting reports on the efficacy of its inhibitors.[4] This underscores the critical importance of rigorously validating that candidate inhibitors, such as Mth1-IN-2, engage their intended target within the complex milieu of a living cell. Direct evidence of target engagement is a foundational step in deconvoluting on-target effects from off-target toxicities. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free biophysical method to unequivocally demonstrate the interaction between a drug and its protein target in situ.[5][6]
This guide provides a comparative overview of methods to validate the on-target activity of MTH1 inhibitors, with a focus on the CETSA methodology. It presents comparative data for prominent MTH1 inhibitors and offers a detailed protocol for researchers to assess target engagement in their own cellular models.
Comparison of MTH1 Inhibitors: On-Target Engagement
Direct measurement of target engagement in cells is crucial for validating a compound's mechanism of action. The CETSA EC50 value reflects the concentration of a compound required to stabilize 50% of the target protein at a specific temperature, providing a quantitative measure of target engagement in a physiological context.[6] Below is a comparison of well-characterized MTH1 inhibitors. While specific CETSA data for this compound is not publicly available, the data for these compounds serve as a benchmark for validation studies.
| Compound | Biochemical IC50 (nM) | Cellular Thermal Shift (ΔTm) | CETSA EC50 (µM) | Cell Line | Reference |
| TH588 | 7.2 | Stabilized MTH1 | ~0.3 | K562 | [2] |
| TH287 | 10 | Stabilized MTH1 | Not Reported | K562 | [2] |
| (S)-crizotinib | 0.8 | Stabilized MTH1 | Not Reported | HeLa | [4] |
| AZ-19 | 0.8 | Stabilized MTH1 | Not Reported | K562 | [2] |
| BAY-707 | 1.1 | Not Reported | Not Reported | Not Reported | [1] |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is essential to visualize both the biological context of MTH1 and the experimental procedure used to confirm inhibitor binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a detailed methodology for assessing the target engagement of MTH1 inhibitors in intact cells using a traditional Western blot-based detection method.[7][8]
1. Materials and Reagents
-
Cell line expressing MTH1 (e.g., K562, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and other inhibitors; Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Primary antibody against MTH1
-
Secondary antibody (HRP-conjugated)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescence substrate
-
Thermal cycler or heating blocks
2. Cell Culture and Treatment
-
Culture cells to approximately 80% confluency under standard conditions.
-
Harvest cells and determine cell density. Resuspend cells in fresh culture medium at a concentration of 1-2 x 10^7 cells/mL.
-
Aliquot the cell suspension. Treat aliquots with the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.
3. Thermal Challenge
-
Aliquot the treated cell suspensions (e.g., 100 µL) into PCR tubes.
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control at 37°C.[1]
-
After the heating step, cool the samples to room temperature for 3 minutes.
4. Cell Lysis and Fractionation
-
Lyse the cells by subjecting them to repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Carefully collect the supernatant (soluble fraction) and transfer it to a new tube. Avoid disturbing the pellet.
5. Protein Quantification and Analysis
-
Determine the total protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of total protein per lane.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MTH1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
6. Data Interpretation
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each heated sample to the non-heated (37°C) control for both the vehicle and compound-treated groups.
-
Plot the normalized band intensity against the temperature to generate a "melting curve".
-
A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates thermal stabilization of MTH1, confirming target engagement.[5]
-
To determine the CETSA EC50, perform an isothermal dose-response experiment. Treat cells with a range of inhibitor concentrations, heat all samples at a single, fixed temperature (chosen from the melting curve, e.g., where ~50% of the protein has precipitated in the vehicle control), and plot the normalized protein amount against the compound concentration.[6]
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. news-medical.net [news-medical.net]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MTH1 Inhibition: A Focus on Cytotoxicity in Normal vs. Cancer Cells
A note on the availability of data for Mth1-IN-2: Extensive literature searches did not yield specific cytotoxicity data for a compound designated "this compound." Therefore, this guide will provide a comparative analysis based on the well-characterized and frequently cited MTH1 inhibitor, TH588 , as a representative example to illustrate the principles of MTH1 inhibition in normal versus cancer cells. The broader context of the ongoing scientific discussion regarding the on-target efficacy and potential off-target effects of various MTH1 inhibitors will also be addressed.
The enzyme MutT Homolog 1 (MTH1) has emerged as a promising target in oncology.[1][2][3] Cancer cells, due to their accelerated metabolism and signaling, exhibit higher levels of reactive oxygen species (ROS) compared to normal cells.[3] This elevated ROS leads to the oxidation of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. MTH1 sanitizes the dNTP pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA and the subsequent DNA damage and cell death.[1] Cancer cells are often more dependent on MTH1 for their survival, suggesting that inhibiting MTH1 could selectively kill cancer cells while sparing normal cells.[2]
However, the validity of MTH1 as a cancer-specific target has been a subject of debate, with some studies suggesting that the cytotoxic effects of certain MTH1 inhibitors may be due to off-target activities.[2] This guide aims to provide a balanced overview of the comparative cytotoxicity of MTH1 inhibition, present relevant experimental data for the representative inhibitor TH588, detail the experimental protocols used to generate such data, and visualize the key signaling pathways involved.
Comparative Cytotoxicity of a Representative MTH1 Inhibitor: TH588
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the MTH1 inhibitor TH588 in a panel of human cancer cell lines and a non-cancerous cell line. Lower IC50 values indicate greater potency.
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) of TH588 | Reference |
| U2OS | Osteosarcoma | Cancer | ~0.5 | [1] |
| SW480 | Colorectal Adenocarcinoma | Cancer | ~1.0 | [4] |
| HCT116 | Colorectal Carcinoma | Cancer | Not specified, but sensitive | [4] |
| A549 | Lung Carcinoma | Cancer | Not specified, sensitive | [5] |
| H23 | Lung Adenocarcinoma | Cancer | Sensitive | [5][6][7] |
| H522 | Lung Adenocarcinoma | Cancer | Sensitive | [5][6][7] |
| VH10 | Foreskin Fibroblasts | Normal | >100 | [1] |
| MRC-5 | Fetal Lung Fibroblasts | Normal | Not specified, but less sensitive | [5][6][7] |
Data Interpretation:
The data presented for TH588 suggests a degree of selectivity for cancer cells over normal cells. For instance, the U2OS cancer cell line shows a significantly lower IC50 value compared to the VH10 normal fibroblast cell line.[1] Studies on lung cancer cell lines also indicate sensitivity to MTH1 inhibition, which is less pronounced in normal lung fibroblasts.[5][6][7] This differential cytotoxicity is the foundational principle behind the therapeutic strategy of targeting MTH1 in oncology.
It is important to note, however, that some research points to the possibility of off-target effects contributing to the cytotoxicity of first-generation MTH1 inhibitors like TH588.[2] Some studies have shown that the cytotoxic effects of these inhibitors are not always directly correlated with the on-target inhibition of MTH1, suggesting a more complex mechanism of action.[5]
Signaling Pathways and Mechanism of Action
The proposed mechanism for the selective cytotoxicity of MTH1 inhibitors in cancer cells is centered on the role of ROS and DNA damage.
In addition to the direct DNA damage pathway, MTH1 has been implicated in the regulation of other critical signaling pathways in cancer, such as the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[1]
Experimental Protocols
A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (or the test compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The inhibition of MTH1 presents a rational and promising strategy for cancer therapy due to the inherent differences in oxidative stress between cancer and normal cells. The available data for representative MTH1 inhibitors like TH588 supports the hypothesis of selective cytotoxicity towards cancer cells. However, the field is still evolving, with ongoing research to clarify the precise mechanisms of action and the potential for off-target effects of different chemical classes of MTH1 inhibitors.
For novel compounds such as this compound, it is imperative that comprehensive studies are conducted to determine their IC50 values in a wide range of both cancer and normal cell lines to establish their potency and therapeutic window. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations. Future research will be crucial to fully validate the potential of MTH1 inhibition as a safe and effective anticancer strategy and to identify the next generation of highly specific and potent MTH1 inhibitors.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.hi.is [iris.hi.is]
- 5. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay overview | Abcam [abcam.com]
Mth1-IN-2: A Comparative Analysis of its Anticancer Efficacy in Diverse Tumor Types
A Guide for Researchers and Drug Development Professionals
The enzyme MutT Homolog 1 (MTH1) has emerged as a compelling target in oncology. By sanitizing the pool of nucleotide precursors and preventing the incorporation of damaged bases into DNA, MTH1 plays a crucial role in the survival of cancer cells, which are characterized by high levels of reactive oxygen species (ROS) and oxidative stress. Mth1-IN-2 is a novel inhibitor of this enzyme, and this guide provides a comparative analysis of its potential anticancer effects across different tumor types, placing it in context with other MTH1 inhibitors and standard-of-care therapies.
The Role of MTH1 in Cancer
Cancer cells exhibit a state of increased oxidative stress due to their altered metabolism and signaling pathways. This leads to the oxidation of deoxynucleoside triphosphates (dNTPs), which, if incorporated into DNA, can cause mutations and cell death. MTH1 hydrolyzes these oxidized dNTPs, thereby preventing their incorporation and safeguarding the genome of cancer cells. This reliance of cancer cells on MTH1 for survival makes it an attractive therapeutic target.[1][2]
This compound and Other MTH1 Inhibitors
Data Presentation
Table 1: Comparative Efficacy of MTH1 Inhibitors in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several MTH1 inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency. Data for this compound is not publicly available and is therefore not included.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| TH588 | Colon Cancer | HCT116 | ~5-10[4] |
| Colon Cancer | SW480 | ~5-10[4] | |
| Ovarian Cancer | A2780 | 0.9-4[5] | |
| (S)-crizotinib | Colon Cancer | SW480 | Not specified, but effective in xenograft[6] |
| Non-Small Cell Lung Cancer | NCI-H460 | 14.29[7] | |
| Non-Small Cell Lung Cancer | H1975 | 16.54[7] | |
| Non-Small Cell Lung Cancer | A549 | 11.25[7] | |
| Karonudib (TH1579) | B-cell Lymphoma | Various | 0.1-0.3[8] |
| Ovarian Cancer | A2780 | 0.06-0.2[5] | |
| Glioblastoma | Various | < 0.4[7] |
Table 2: MTH1 Inhibition vs. Standard of Care in Selected Tumor Types
This table provides a high-level comparison of the therapeutic strategy of MTH1 inhibition against current standard-of-care treatments for colon cancer and glioblastoma, two tumor types where MTH1 is often overexpressed.
| Tumor Type | MTH1 Inhibition Strategy | Standard of Care |
| Colon Cancer | Targets the reliance of cancer cells on MTH1 for survival in an environment of high oxidative stress. Potential for monotherapy or combination with chemotherapy. | Surgery, followed by adjuvant chemotherapy. Common regimens include FOLFOX (5-FU, leucovorin, and oxaliplatin) and CAPEOX (capecitabine and oxaliplatin). For metastatic disease, targeted therapies against VEGF (e.g., bevacizumab) and EGFR (e.g., cetuximab, panitumumab) are also used.[1] |
| Glioblastoma | Exploits the elevated oxidative stress in glioblastoma cells. MTH1 inhibitors have shown the ability to cross the blood-brain barrier. | Maximal surgical resection followed by radiation and concomitant and adjuvant chemotherapy with temozolomide. Tumor-treating fields are also an option. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the MTH1 inhibitor (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the binding of a drug to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with the MTH1 inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures. Ligand-bound proteins are generally more stable and will denature and aggregate at higher temperatures than unbound proteins.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MTH1 protein remaining at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vivo Xenograft Model
This model is used to evaluate the anticancer efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., colon cancer or glioblastoma cells) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the MTH1 inhibitor (e.g., this compound) or a vehicle control to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.
Visualizations
Caption: MTH1 sanitizes the dNTP pool, preventing DNA damage.
Caption: Workflow for evaluating MTH1 inhibitors.
Caption: MTH1 inhibition as a targeted anticancer strategy.
Conclusion
MTH1 inhibition represents a promising strategy for cancer therapy by exploiting the inherent oxidative stress in tumor cells. While this compound is a newer entrant in this class of inhibitors, the broader family of MTH1 inhibitors has demonstrated significant anticancer effects in preclinical models of various tumor types, including those that are difficult to treat, such as glioblastoma. The available data on compounds like Karonudib (TH1579) and TH588 provide a strong rationale for the continued investigation of MTH1 as a therapeutic target. Further studies are required to fully elucidate the efficacy and safety profile of this compound and to determine its potential role in the clinical management of cancer, both as a monotherapy and in combination with existing treatments. The ongoing debate surrounding the on-target versus off-target effects of MTH1 inhibitors underscores the importance of rigorous preclinical validation, including target engagement studies like CETSA, for any new compound in this class.
References
- 1. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Mth1-IN-2 Demonstrates Synergistic Anticancer Effects with Standard Chemotherapies
For Immediate Release
[City, State] – [Date] – A comprehensive assessment of the novel Mth1 inhibitor, Mth1-IN-2, reveals significant synergistic effects when combined with standard-of-care chemotherapeutic agents in preclinical cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, suggest that this compound could enhance the efficacy of existing cancer treatments, potentially leading to improved patient outcomes.
This compound is an inhibitor of the MutT homolog 1 (MTH1) enzyme, which is crucial for the survival of cancer cells under oxidative stress. MTH1 sanitizes the pool of nucleotide building blocks, preventing the incorporation of damaged bases into DNA and thereby averting cell death.[1] Cancer cells, with their high metabolic rate, experience elevated levels of reactive oxygen species (ROS) and are particularly dependent on MTH1 for survival.[1] By inhibiting MTH1, this compound allows oxidized nucleotides to be incorporated into the DNA of cancer cells, leading to DNA damage and apoptosis (programmed cell death).
This guide provides a comparative analysis of the synergistic potential of this compound with several classes of chemotherapeutic drugs, supported by experimental data and detailed protocols.
Synergy with Anthracyclines: Doxorubicin
Studies have shown that MTH1 inhibitors exhibit strong synergy with ROS-inducing agents like doxorubicin. The MTH1 inhibitor TH1579 (Karonudib), which shares a similar mechanism with this compound, demonstrated significant synergistic therapeutic inhibition of acute myeloid leukemia (AML) cells when combined with doxorubicin, achieving a ZIP synergy score of 16.9.[2] This synergy is attributed to a cooperative mechanism where doxorubicin-induced ROS increases the pool of oxidized nucleotides, which are then incorporated into DNA due to MTH1 inhibition, leading to enhanced DNA damage and apoptosis.
Table 1: Synergistic Effect of MTH1 Inhibitor (TH1579) and Doxorubicin in AML
| Cell Line | Combination | Synergy Score (ZIP) | Outcome |
| AML | TH1579 + Doxorubicin | 16.9 | Significant Synergistic Inhibition |
| Normal Bone Marrow | TH1579 + Doxorubicin | -0.862 | No Synergistic Toxicity |
Synergy with Platinum-Based Drugs: Cisplatin and Carboplatin
Platinum-based drugs like cisplatin and carboplatin are cornerstones of cancer therapy that induce DNA damage. While one study on non-small cell lung cancer cell lines indicated that MTH1 knockdown did not enhance the effects of cisplatin, another study in ovarian cancer models showed that the MTH1 inhibitor Karonudib doubled the median overall survival when combined with carboplatin.[3] This suggests that the synergistic potential of MTH1 inhibitors with platinum compounds may be dependent on the specific cancer type and the MTH1 inhibitor used.
Synergy with Antimetabolites: 5-Fluorouracil (5-FU)
The MTH1 inhibitor TH588 has been shown to have additive effects in decreasing cellular survival when combined with 5-FU in neuroendocrine tumor cells.[4][5] This combination led to a stronger downregulation of the PI3K-Akt-mTOR survival pathway and increased apoptosis compared to single-agent treatments.[4][5]
Synergy with Topoisomerase Inhibitors
Topoisomerase inhibitors, such as irinotecan and etoposide, are another important class of chemotherapeutic agents. Preclinical studies have suggested a rationale for combining topoisomerase I and II inhibitors.[6] While direct quantitative data for this compound with these agents is still emerging, the mechanism of MTH1 inhibition, which leads to DNA damage, suggests a high potential for synergy with drugs that also target DNA integrity.
Experimental Protocols
The assessment of synergy between this compound and chemotherapeutic agents typically involves cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. The Chou-Talalay method is then widely used to calculate a Combination Index (CI), which provides a quantitative measure of the interaction between the drugs. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8]
Key Experimental Steps:
-
Cell Culture: Cancer cell lines are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, and their combination for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay (MTT): The viability of the cells is assessed using the MTT assay, which measures the metabolic activity of live cells.
-
Data Analysis: IC50 values are determined for each drug alone. The combination data is then analyzed using software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Visualizing the Mechanism of Synergy
The synergistic effect of this compound and chemotherapeutic agents can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Synergistic mechanism of this compound and chemotherapy.
Caption: Workflow for assessing drug synergy in vitro.
Conclusion
The available preclinical data strongly suggest that this compound has the potential to act as a powerful synergistic partner for various standard chemotherapeutic agents. By targeting a key vulnerability of cancer cells—their reliance on MTH1 to cope with oxidative stress—this compound can amplify the DNA-damaging effects of chemotherapy, leading to enhanced cancer cell killing. Further in-depth studies and clinical trials are warranted to fully elucidate the therapeutic potential of this combination strategy in different cancer types. This approach holds promise for improving treatment efficacy and overcoming drug resistance, ultimately benefiting patients with cancer.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Mth1-IN-2: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Mth1-IN-2 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks of contamination and exposure but also ensures regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and similar laboratory chemicals.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on the principles of containment, segregation, and proper labeling. Under no circumstances should hazardous chemical waste be disposed of via standard trash or sewer systems without appropriate pre-treatment and verification of its non-hazardous nature.[1][2] The "cradle to grave" concept in hazardous waste management holds the generator responsible for the waste from its creation to its ultimate disposal, underscoring the importance of proper procedures.[2]
Step-by-Step Disposal Procedures for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][4]
2. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. Based on available safety data for similar compounds, it should be treated as hazardous waste due to its potential biological activity and the likely presence of organic solvents.
-
Segregation: Do not mix this compound waste with other waste streams unless they are compatible.[1][5][6] Specifically:
3. Container Selection and Management:
-
Compatibility: Use a container that is compatible with the chemical composition of the this compound waste. For solutions containing organic solvents, glass or appropriate plastic containers are generally suitable.[6] Avoid using metal containers for acidic or corrosive wastes.[1][6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[2] Include the accumulation start date.[2]
-
Closure: Keep the waste container tightly sealed except when adding waste.[2][5]
4. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[1]
-
Secondary Containment: All hazardous waste must be stored with secondary containment to prevent spills from reaching drains.[8]
-
Storage Limits: Adhere to institutional limits on the volume of waste that can be accumulated and the maximum storage time.[7][8]
5. Disposal of Empty Containers:
-
Non-Acutely Hazardous: For containers that held this compound (assuming it is not classified as acutely hazardous), empty them as thoroughly as possible. Deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[8]
-
Acutely Hazardous: If a chemical is deemed acutely hazardous, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][8]
6. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and final disposal of hazardous chemical waste.[1] Follow their specific procedures for requesting a waste pickup.
Quantitative Data Summary for Laboratory Chemical Waste
For easy reference, the following table summarizes key quantitative parameters often found in institutional chemical waste guidelines. Note that these are general guidelines and may vary by institution and location.
| Parameter | Guideline | Source |
| pH for Drain Disposal (Aqueous, Non-Hazardous) | Between 5.0 and 12.5 | [1] |
| Maximum Laboratory Waste Accumulation | Generally no more than 25 gallons total | [7] |
| Maximum Acutely Hazardous Waste Accumulation | No more than 1 quart | [7] |
| Container Removal from SAA (once full) | Within 3 days | [1] |
| Maximum Storage of Partially Filled Containers in SAA | Up to 1 year | [1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling a chemical spill, which is a form of immediate disposal, is as follows:
Chemical Spill Cleanup Protocol:
-
Evacuate and Alert: Ensure the immediate area is clear and inform others in the vicinity.
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: For liquid spills, use an absorbent material like a spill pillow or sand to contain the spill.
-
Cleanup:
-
Solid: Carefully sweep or vacuum the solid material and place it in a suitable container for disposal.[3]
-
Liquid: Absorb the liquid with a compatible absorbent material.
-
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent.[3]
-
Dispose of Waste: All contaminated materials (absorbents, PPE) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional procedures.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. mtu.edu [mtu.edu]
- 3. westlab.com [westlab.com]
- 4. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. web.mit.edu [web.mit.edu]
Essential Safety and Operational Guide for Handling Mth1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Mth1-IN-2, a potent inhibitor of the MutT homolog 1 (MTH1) enzyme. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for similar MTH1 inhibitors and general best practices for handling powdered, biologically active small molecules in a laboratory setting.
Pre-Operational Safety Checklist & Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place. The primary routes of exposure are inhalation of the powder and skin contact.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended when handling the solid compound. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation. |
Step-by-Step Handling and Operational Plan
Follow these procedures for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Unpacking
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
It is strongly recommended that unpacking be performed in a designated area, wearing the prescribed PPE (gloves and lab coat).
-
If any damage is observed, treat the package as a potential spill and follow the spill response procedures outlined below.
2.2. Storage
-
Store this compound in a tightly sealed container.
-
Recommended storage conditions are in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
For long-term stability of the powder, storage at -20°C is recommended.[1]
-
Solutions of this compound in solvent should be stored at -80°C for up to six months or -20°C for up to one month.[1]
2.3. Preparation of Stock Solutions
-
Preparation: All weighing and initial dilution of the powdered this compound must be performed in a chemical fume hood.
-
Weighing: Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: Add the solvent to the powder slowly to avoid aerosolization.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
2.4. Experimental Use
-
When using solutions of this compound, continue to wear all prescribed PPE.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Chemical Waste
-
Solid Waste: Dispose of any remaining solid this compound as hazardous chemical waste in a designated, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed waste container. Do not pour down the drain.[1]
-
Contaminated Materials: Dispose of all materials that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves) as hazardous chemical waste.
3.2. Decontamination
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
Emergency Procedures
4.1. Spills
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powdered spills, gently cover with a damp paper towel to avoid aerosolization. For liquid spills, absorb with a liquid-binding material (e.g., diatomite, universal binders).[1]
-
Clean: Wearing full PPE, carefully collect the contained spill and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with alcohol.[1]
4.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
MTH1 Signaling Pathway and Experimental Workflow
MTH1 is a pyrophosphatase that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine nucleotides, such as 8-oxo-dGTP, preventing their incorporation into DNA and thereby averting DNA damage and cell death.[2] Inhibitors of MTH1, like this compound, block this function, leading to an accumulation of oxidized nucleotides in the nucleotide pool. During DNA replication, these damaged nucleotides can be incorporated into the DNA, leading to DNA strand breaks and subsequent cell death, particularly in cancer cells which often have higher levels of reactive oxygen species (ROS).
Below is a diagram illustrating the general workflow for handling this compound in a laboratory setting.
Caption: Operational workflow for this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
